endo-BCN-L-Lysine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C17H26N2O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |
Clé InChI |
QLDVOCPEKYLEOT-IXXDHKBRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-L-Lysine: A Core Component in Bioconjugation and Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endo-BCN-L-Lysine is a critical chemical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. As a bifunctional linker incorporating the strained alkyne bicyclo[6.1.0]nonyne (BCN), it is a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and its application in the targeted degradation of proteins implicated in signaling pathways crucial to cancer progression.
Introduction to this compound
This compound is an amino acid derivative that features an endo-isomer of bicyclo[6.1.0]nonyne (BCN) attached to the side chain of L-lysine. The defining characteristic of this molecule is the presence of the strained cyclooctyne ring of BCN. This inherent ring strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), forms a stable triazole linkage, making it an ideal strategy for conjugating molecules to biological macromolecules under physiological conditions.[1][3]
The lysine component of the molecule provides a versatile handle for incorporation into peptide synthesis or for attachment to other molecules via standard amine chemistry. The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.[4] These properties have positioned this compound as a valuable linker in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) for targeted cancer therapy and proteolysis-targeting chimeras (PROTACs) for the targeted degradation of disease-causing proteins.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties and reactivity data for this compound and its derivatives is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆N₂O₄ | |
| Molecular Weight | 322.40 g/mol | |
| CAS Number | 1493802-96-2 | |
| Solubility | Soluble in DMSO | |
| Purity | Typically >95% (HPLC) | |
| Storage | Store at -20°C to -80°C, protected from light |
Experimental Protocols
Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol describes a representative method for the site-specific conjugation of a drug-linker to an antibody via SPAAC using an this compound derivative.
Materials:
-
Monoclonal antibody (mAb) with a site-specifically introduced azide group (e.g., via unnatural amino acid incorporation).
-
endo-BCN-linker-payload (e.g., endo-BCN-PEG-MMAE).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange).
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Mass Spectrometer (e.g., Q-TOF).
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.
-
Concentrate the azide-containing antibody to a final concentration of 5-10 mg/mL.
-
-
SPAAC Reaction:
-
Dissolve the endo-BCN-linker-payload in DMSO to prepare a 10 mM stock solution.
-
Add a 5- to 10-fold molar excess of the endo-BCN-linker-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove the unreacted endo-BCN-linker-payload and DMSO by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.
-
Perform multiple wash steps to ensure complete removal of small molecule impurities.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times. The average DAR can be calculated from the peak areas of the different drug-loaded species.
-
Alternatively, use RP-HPLC coupled with mass spectrometry (RP-LC-MS) to determine the masses of the light and heavy chains and calculate the DAR.
-
-
Purity and Aggregation Analysis:
-
Assess the purity and presence of aggregates in the final ADC product using size-exclusion chromatography (SEC).
-
-
Mass Confirmation:
-
Confirm the molecular weight of the intact ADC and its subunits using mass spectrometry.
-
-
Synthesis of a BRD4-Targeting PROTAC using an this compound Linker
This protocol outlines a general strategy for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing an this compound containing linker.
Materials:
-
JQ1-azide (BRD4 ligand with an azide handle).
-
This compound-Pomalidomide (linker-E3 ligase ligand conjugate).
-
DMSO.
-
Preparative HPLC system.
-
NMR spectrometer.
-
High-resolution mass spectrometer (HRMS).
Procedure:
-
SPAAC Reaction:
-
Dissolve JQ1-azide (1 equivalent) and this compound-Pomalidomide (1.1 equivalents) in DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
-
Characterization:
-
Confirm the structure of the purified PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
-
Visualization of Experimental Workflows and Signaling Pathways
General Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis via SPAAC and subsequent characterization.
PROTAC-Mediated Targeted Protein Degradation
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Targeted Degradation of BRD4 and Downstream Signaling
Caption: Signaling consequences of BRD4 degradation by a PROTAC.
Conclusion
This compound has emerged as a powerful and versatile tool for the construction of complex bioconjugates with significant therapeutic potential. Its high reactivity and selectivity in copper-free click chemistry reactions make it an ideal linker for the development of site-specific ADCs and targeted protein degraders like PROTACs. The detailed protocols and workflows presented in this guide provide a framework for the application of this compound in drug discovery and development, offering researchers the means to create novel, highly specific, and potent therapeutic agents. As our understanding of targeted therapies continues to grow, the importance of precise and stable bioconjugation strategies, enabled by reagents such as this compound, will undoubtedly increase.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
endo-BCN-L-Lysine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of endo-BCN-L-Lysine, a key reagent in modern bioconjugation chemistry. The information presented herein is intended to support researchers in the fields of chemical biology, drug discovery, and proteomics.
Core Concepts: Chemical Structure and Properties
This compound is a non-canonical amino acid derivative that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety onto the side chain of L-lysine. The "endo" configuration refers to the stereochemistry of the cyclooctyne ring system. This strained alkyne is the key functional group that enables its utility in bioorthogonal chemistry.
The primary application of this compound is in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of "click chemistry" allows for the covalent ligation of the BCN group with an azide-containing molecule under physiological conditions, without the need for a cytotoxic copper catalyst[1][2]. This biocompatibility makes it an ideal tool for labeling and modifying biological molecules in living systems.
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [3][4] |
| Molecular Weight | 322.40 g/mol | [1] |
| CAS Number | 1493802-96-2 | |
| Appearance | White to light yellow solid | |
| Solubility | Stock solution can be prepared in 100mM in 0.2M NaOH, 15% DMSO. A 1:4 dilution in 1M HEPES should be used immediately. | |
| Storage | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Reactivity and Kinetics
The reactivity of this compound is centered around the strain-promoted cycloaddition with azides. The endo isomer of BCN has been shown to be slightly more reactive than the exo isomer in SPAAC reactions with benzyl azide.
| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions | Reference |
| endo-BCN + Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| exo-BCN + Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| endo-BCN + Tetrazine | ~10,000 M⁻¹s⁻¹ | Not specified |
Experimental Protocols
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol provides a general workflow for the conjugation of an azide-containing molecule to a protein that has been functionalized with this compound.
Methodology:
-
Protein Modification: The protein of interest is first functionalized with this compound. This can be achieved through genetic code expansion, where the non-canonical amino acid is incorporated at a specific site in the protein during expression. Alternatively, a BCN-NHS ester can be used to react with solvent-accessible lysine residues on the protein surface.
-
Reaction Setup: The BCN-functionalized protein is dissolved in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Addition of Azide: The azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) is added to the reaction mixture. A molar excess of the azide component is typically used to ensure complete labeling of the protein.
-
Incubation: The reaction is incubated at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentration of reactants and the specific azide used.
-
Quenching (Optional): If a large excess of the azide reagent is used, the reaction can be quenched by adding a scavenger molecule.
-
Purification: The resulting bioconjugate is purified from unreacted components using standard protein purification techniques such as size-exclusion chromatography or dialysis.
-
Analysis: The successful conjugation and purity of the product are confirmed by methods such as SDS-PAGE, mass spectrometry, and functional assays.
Applications in Drug Development
This compound serves as a critical linker component in the synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound can be incorporated into an antibody, providing a specific site for the attachment of a cytotoxic payload via an azide-modified linker.
Proteolysis-Targeting Chimera (PROTAC) Synthesis
This compound is employed as a component of the linker in PROTAC molecules. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The modular nature of PROTAC synthesis allows for the use of click chemistry to connect the target-binding ligand and the E3 ligase ligand.
Conclusion
This compound is a versatile and powerful tool for chemical biology and drug development. Its high reactivity in strain-promoted alkyne-azide cycloaddition, coupled with the biocompatibility of this reaction, enables the precise and stable modification of biomolecules in complex biological environments. The applications of this compound in the construction of sophisticated therapeutic modalities such as ADCs and PROTACs highlight its significance in advancing modern medicine. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their work.
References
An In-Depth Technical Guide to the Mechanism and Application of endo-BCN-L-Lysine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative kinetic data, and detailed experimental protocols for the application of endo-BCN-L-Lysine in click chemistry. The focus is on its role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules.
Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound is a non-canonical amino acid that incorporates the bicyclo[6.1.0]nonyne (BCN) moiety. The BCN group is a highly strained cyclooctyne that readily reacts with azide-functionalized molecules through a [3+2] cycloaddition mechanism.[1][2][3] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4]
The driving force for this reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[5] The reaction is highly selective, with the BCN group reacting specifically with azides to form a stable triazole linkage, even in the complex milieu of a biological environment.
The "endo" configuration of the BCN diastereomer is often preferred in bioorthogonal reactions. While both endo- and exo-BCN diastereomers exhibit similar reactivity, endo-BCN is often more readily available and can exhibit slightly faster reaction kinetics. Furthermore, studies have shown that the endo-BCN diastereomer can reduce fluorescence quenching in the resulting SPAAC products.
dot
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Presentation: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The following tables summarize the kinetic data for BCN in comparison to other commonly used cyclooctynes.
Table 1: Second-Order Rate Constants (k₂) for the SPAAC of Representative Strained Alkynes with Benzyl Azide.
| Strained Alkyne | Diastereomer | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) | endo | CD₃CN/D₂O (1:2) | 0.29 |
| Bicyclo[6.1.0]nonyne (BCN) | exo | CD₃CN/D₂O (1:2) | 0.19 |
| Dibenzocyclooctyne (DBCO) | - | Various | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne (DIBO) | - | Various | ~0.3 - 0.7 |
Data sourced from multiple studies for comparative purposes.
Table 2: Second-Order Rate Constants (k₂) for the Reaction of BCN with Various Azides.
| Azide Reactant | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| Azidobenzene | 75% aqueous CD₃CN | 0.75 |
| 4-Azidopyridine | Not specified | Increased 10-fold vs. Benzyl Azide |
| 4-Azido-1-methylpyridinium salt | Not specified | Increased 30-fold vs. Benzyl Azide |
| Primary Alkyl Azide | DMSO | ~0.15 |
| Secondary Alkyl Azide | DMSO | Similar to primary |
| Tertiary Alkyl Azide | DMSO | Similar to primary |
Data indicates that the electronic properties of the azide can significantly influence the reaction rate.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into peptides and for the subsequent bioconjugation of proteins.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the direct incorporation of Fmoc-endo-BCN-L-Lysine into a growing peptide chain using standard Fmoc-based SPPS.
Materials:
-
Fmoc-endo-BCN-L-Lysine
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-endo-BCN-L-Lysine (or other Fmoc-amino acid) and coupling reagents in DMF. Add DIEA to activate the carboxyl group.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
dot
Caption: Workflow for peptide synthesis with this compound.
Protein Labeling via SPAAC
This protocol outlines the general procedure for labeling an azide-modified protein with an this compound-containing molecule (e.g., a fluorescent dye or drug).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)
-
This compound conjugate (e.g., this compound-PEG-Fluorophore)
-
Solvent for BCN conjugate (e.g., DMSO, DMF)
-
Spin desalting columns or other purification system (e.g., FPLC)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and in a compatible buffer. Determine the protein concentration.
-
BCN Reagent Preparation: Prepare a stock solution of the this compound conjugate in a minimal amount of an organic solvent like DMSO.
-
Reaction Setup: Add the this compound conjugate solution to the protein solution. A molar excess of the BCN reagent (typically 5-20 fold) is recommended to drive the reaction to completion. The final concentration of the organic solvent should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.
-
Purification: Remove the unreacted BCN reagent using a spin desalting column, dialysis, or size-exclusion chromatography.
-
Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.
dot
Caption: Workflow for labeling an azide-modified protein with an this compound conjugate.
Stability and Solubility
Solubility: this compound is generally soluble in aqueous buffers. However, its derivatives, especially those conjugated to hydrophobic molecules, may require the use of co-solvents like DMSO or DMF for initial dissolution. It is recommended to prepare stock solutions in these organic solvents and then dilute them into the aqueous reaction buffer.
Stability: The BCN moiety is relatively stable under physiological conditions. However, prolonged storage, especially at room temperature, can lead to decomposition or polymerization. It is recommended to store this compound and its derivatives at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for several months. The azide functional group is highly stable under a wide range of conditions.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of this compound into antibodies allows for the precise attachment of cytotoxic drugs, leading to homogenous ADCs with improved therapeutic indices.
-
PROTACs: As a linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Peptide and Protein Labeling: The bioorthogonal nature of the SPAAC reaction enables the specific labeling of proteins and peptides with fluorophores, biotin, or other probes for imaging and pull-down experiments.
-
Live Cell Imaging: The ability to perform the reaction in living systems without apparent toxicity allows for the real-time visualization of biological processes.
References
An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of endo-BCN-L-Lysine, a valuable chemical tool for bioorthogonal chemistry and drug development. The methodologies presented are based on established principles of organic synthesis and purification techniques commonly employed for amino acid derivatives. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical workflows.
Introduction
Endo-bicyclo[6.1.0]non-4-yne (BCN)-L-Lysine is a non-canonical amino acid that plays a crucial role in the field of bioorthogonal chemistry. It incorporates a strained alkyne (BCN) moiety, which can undergo rapid and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules in biological systems without the need for a cytotoxic copper catalyst. This property makes this compound an invaluable building block for various applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: As a linker component in PROTAC molecules, facilitating the targeted degradation of proteins.[1][2]
-
Peptide Synthesis and Modification: For the site-specific incorporation of a bioorthogonal handle into peptides.
-
Bioconjugation: Enabling the attachment of imaging agents, drugs, or other functional molecules to biomolecules.
This guide details a plausible and robust synthetic route to this compound, commencing from commercially available starting materials, and outlines the necessary purification and characterization steps.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process that involves the preparation of an activated endo-BCN derivative, its coupling to a protected L-lysine, and subsequent deprotection. The most common strategy employs an Nα-Fmoc protected L-lysine to ensure selective reaction at the ε-amino group.
Overall Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below. It begins with the activation of endo-BCN-methanol, followed by coupling with Nα-Fmoc-L-Lysine, and concludes with the removal of the Fmoc protecting group.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of endo-BCN-p-nitrophenyl carbonate (activated ester)
This step involves the activation of the hydroxyl group of endo-BCN-methanol to form a reactive p-nitrophenyl (PNP) carbonate, which can readily react with the primary amine of lysine.
-
Materials:
-
endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-methanol)
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve endo-BCN-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield endo-BCN-p-nitrophenyl carbonate as a solid.
-
Step 2: Synthesis of Nα-Fmoc-Nε-(endo-BCN-carbonyl)-L-Lysine (endo-BCN-Fmoc-L-Lysine)
This is the key coupling step where the activated BCN derivative is conjugated to the ε-amino group of Nα-Fmoc-L-Lysine.
-
Materials:
-
endo-BCN-p-nitrophenyl carbonate
-
Nα-Fmoc-L-Lysine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
-
Procedure:
-
Dissolve Nα-Fmoc-L-Lysine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes.
-
Add a solution of endo-BCN-p-nitrophenyl carbonate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be further purified by flash column chromatography if necessary.
-
Step 3: Synthesis of this compound
The final step involves the removal of the Nα-Fmoc protecting group to yield the desired product.
-
Materials:
-
endo-BCN-Fmoc-L-Lysine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve endo-BCN-Fmoc-L-Lysine (1.0 eq) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Triturate the residue with diethyl ether to precipitate the crude product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Purification of this compound
Purification of the final product is critical to ensure its suitability for downstream applications. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity this compound.
Purification Workflow
The purification process involves dissolving the crude product, followed by preparative HPLC, fraction collection, and lyophilization.
Caption: Workflow for the purification of this compound.
Experimental Protocol for Preparative HPLC
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.
-
Flow Rate: Typically 10-20 mL/min for a preparative column of this size.
-
Detection: UV at 220 nm.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution onto the equilibrated preparative HPLC column.
-
Run the gradient and collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy solid.
-
Data Presentation
The following tables summarize the key physicochemical properties and expected analytical data for this compound and its protected intermediate.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| endo-BCN-Fmoc-L-Lysine | C32H36N2O6 | 544.64 | 1493802-95-1 | White to off-white solid |
| This compound | C17H26N2O4 | 322.40 | 1493802-96-2 | White to light yellow solid[3] |
Table 2: Expected Analytical Data
| Compound | Analytical Technique | Expected Results |
| endo-BCN-Fmoc-L-Lysine | ¹H NMR | Peaks corresponding to Fmoc, lysine, and BCN protons. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ at approximately 545.26. | |
| Purity (HPLC) | >95% | |
| This compound | ¹H NMR | Absence of Fmoc proton signals; presence of lysine and BCN proton signals. Consistent with structure.[3] |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ at approximately 323.20. Consistent with structure.[3] | |
| Purity (NMR) | ≥95.0% |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols are based on robust and well-established chemical transformations, offering a reliable pathway to obtain this important bioorthogonal amino acid in high purity. The successful synthesis and purification of this compound will enable researchers and drug developers to advance their work in areas requiring precise chemical modification of biological systems. It is recommended that all synthetic steps be carried out by trained personnel in a well-equipped chemical laboratory, with appropriate safety precautions. Characterization of all intermediates and the final product by standard analytical techniques is essential to ensure the desired quality.
References
Navigating the Properties of endo-BCN-L-Lysine: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount for experimental success. This in-depth guide provides a comprehensive overview of the available solubility and stability data for endo-BCN-L-Lysine, a key reagent in bioorthogonal chemistry.
This compound is an amino acid derivative containing a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne used for copper-free click chemistry reactions. Its application in bioconjugation, particularly for labeling and creating antibody-drug conjugates (ADCs), necessitates a clear understanding of its handling and storage characteristics. This guide summarizes the known quantitative data, outlines experimental considerations, and provides a visual workflow for its preparation and use.
Solubility Data
The solubility of this compound has been reported in various solvent systems, often requiring specific conditions to achieve higher concentrations. The data is summarized in the table below. It is important to note that for the related compound, exo-BCN-L-Lysine, solubility in DMSO was achieved with sonication and heating to 60°C, suggesting that similar techniques may aid in dissolving the endo-isomer[1].
| Solvent System | Concentration | Conditions | Source(s) |
| Methanol | 22.22 mg/mL (68.92 mM) | Ultrasonic and adjust pH to 2 with 1 M HCl | [2] |
| 0.2M NaOH, 15% DMSO | 100 mM (Stock Solution) | Prepare fresh; for cellular use, dilute 1:4 in 1M HEPES and use immediately. | [3] |
Table 1: Reported solubility of this compound.
For the Fmoc-protected version, endo-BCN-Fmoc-L-Lysine, solubility has been noted in Dimethylformamide (DMF) and Dichloromethane (DCM), as well as in Dimethyl sulfoxide (DMSO) at a concentration of 10 mM[4][5].
Stability and Storage Recommendations
The stability of this compound is critical for its effective use in experimental settings. The available data, primarily from manufacturers, focuses on storage conditions to minimize degradation. One study has indicated that the BCN moiety may decompose under certain in vitro experimental conditions, highlighting the importance of proper handling.
| Form | Storage Temperature | Duration | Additional Notes | Source(s) |
| Solid | 4°C | - | Protect from light. | |
| Solid | -20°C | 3 years | Keep cool and dry. | |
| Solvent | -80°C | 6 months | Protect from light. | |
| Solvent | -20°C | 1 month | Protect from light. |
Table 2: Storage recommendations for this compound.
It is strongly advised that solutions, especially diluted working solutions, be prepared fresh and used immediately to avoid potential degradation.
Experimental Protocols and Considerations
-
Preparation of Stock Solutions: For aqueous applications, preparing a concentrated stock solution in a mixed solvent system, such as NaOH and DMSO, appears effective. For applications in organic synthesis, DMF or DCM can be used for the Fmoc-protected derivative. The use of sonication and gentle heating may be necessary to fully dissolve the compound, as suggested by data for the exo-isomer.
-
pH Adjustment: The solubility in methanol is significantly enhanced by acidification. This suggests that the lysine moiety's charge state plays a crucial role in its solubility. Researchers should consider the pH of their buffers and solvent systems.
-
Use in Cell Culture: When using this compound for live-cell labeling, it is recommended to prepare a concentrated stock solution and dilute it to the final working concentration in a suitable buffer like HEPES immediately before use. The diluted solution should not be stored.
Workflow for Preparation and Use of this compound
The following diagram illustrates a typical workflow for preparing and using this compound in a research setting, incorporating the stability and solubility considerations discussed.
Caption: Workflow for preparing and using this compound.
Conclusion
This technical guide provides a consolidated source of information on the solubility and stability of this compound based on currently available data. While comprehensive, peer-reviewed studies are limited, the information from suppliers offers valuable guidance for researchers. Adherence to the recommended storage and handling protocols is crucial for ensuring the integrity and reactivity of this important bioorthogonal tool. Further systematic studies would be beneficial to the scientific community to fully characterize the physicochemical properties of this compound in a wider range of experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Copper-free Click-chemsitry Click Amino Acid | SiChem GmbH [shop.sichem.de]
- 4. endo-BCN-Fmoc-L-Lysine (BCN) [nebulabio.com]
- 5. Copper-free Click-chemsitry Click Amino Acid (CAS: 1493802-95-1) | SiChem GmbH [shop.sichem.de]
The Core of Bioconjugation: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently join molecular entities in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in this context. As a cornerstone of bioorthogonal chemistry, SPAAC enables the formation of stable covalent bonds between a cyclooctyne and an azide-functionalized molecule without the need for cytotoxic copper catalysts, making it exceptionally well-suited for applications in living systems.[1][2][3] This technical guide provides an in-depth exploration of the fundamental principles of SPAAC, quantitative kinetic data, and detailed experimental protocols to empower researchers in leveraging this transformative technology.
The Mechanism: A Reaction Driven by Strain
At its heart, SPAAC is a [3+2] cycloaddition reaction between a strained cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[2] The driving force of this reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH.[2] The bioorthogonal nature of SPAAC is a key advantage; the participating functional groups, the cyclooctyne and the azide, are largely absent in biological systems and do not react with endogenous molecules such as proteins or nucleic acids.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and the Role of BCN Linkers
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions provide a powerful toolkit for selectively labeling and manipulating biomolecules in their natural environment. A key player in this field is the bicyclo[6.1.0]nonyne (BCN) linker, a strained alkyne that has gained prominence in bioorthogonal applications, particularly in the development of antibody-drug conjugates (ADCs).
BCN's reactivity is driven by its significant ring strain, which allows it to undergo rapid and selective reactions with specific partners, most notably azides and tetrazines. This guide provides a comprehensive overview of BCN linkers, including their reaction kinetics, stability, and applications, along with detailed experimental protocols and visual workflows to aid researchers in their practical implementation.
Core Concepts: BCN Linker Reactions
BCN linkers primarily participate in two types of bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the strained alkyne of the BCN linker reacts with an azide-functionalized molecule to form a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell and in vivo applications.[1]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): BCN also reacts rapidly with tetrazine partners in an IEDDA reaction. This reaction is known for its exceptionally fast kinetics, making it suitable for applications requiring rapid labeling.[2]
Quantitative Data Summary
The choice of a bioorthogonal linker is often dictated by its reaction kinetics and stability under physiological conditions. The following tables summarize key quantitative data for BCN linkers in comparison to other commonly used linkers like dibenzocyclooctyne (DBCO).
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |
| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |
| DBCO (ADIBO) | Benzyl azide | 1.0 | Various |
Data compiled from multiple sources. Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.[1][3]
Table 2: Second-Order Rate Constants for IEDDA Reactions with Tetrazines
| BCN Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| BCN amino acid | Tetrazine 13 | 437 ± 13 | Not specified |
| BCN amino acid | Tetrazine 14 | 1.45 ± 0.05 | Not specified |
| BCN | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 | MeOH |
| BCN | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 | MeOH |
| BCN | Sulfonated tetrazole 1 | 39,200 | Acetonitrile/phosphate buffer (1:1) |
Data compiled from multiple sources.[4]
Table 3: Stability of BCN vs. DBCO Linkers
| Linker | Condition | Half-life (t½) | Degradation after 24h |
| BCN | In the presence of Glutathione (GSH) | ≈ 6 hours | - |
| DBCO | In the presence of Glutathione (GSH) | ≈ 71 minutes | - |
| BCN | In RAW264.7 cells | - | 79% ± 1.8% |
| DBCO | In RAW264.7 cells | - | 36% ± 0.8% |
| BCN | In the presence of β-mercaptoethanol (βME) (10 mM) | - | ~8% conversion to adduct |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments involving BCN linkers.
Protocol 1: General Protein Labeling with a BCN-NHS Ester
This protocol describes the labeling of a protein with a BCN linker using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
BCN-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the BCN-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Protein Solution Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
-
Labeling Reaction: Add a 5-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Remove the unreacted BCN-NHS ester and byproducts by SEC using an appropriate column for your protein. The mobile phase should be a suitable buffer for your protein (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the BCN linker contains a chromophore).
Protocol 2: Cell Surface Labeling and Analysis
This protocol outlines the labeling of cell surface proteins with a BCN linker for subsequent analysis by flow cytometry.
Materials:
-
Cells of interest in suspension
-
BCN-functionalized labeling reagent (e.g., BCN-NHS ester for targeting primary amines)
-
Azide-functionalized fluorescent probe
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
BCN Labeling: Add the BCN-functionalized labeling reagent to the cell suspension at a predetermined optimal concentration. Incubate on ice for 30-60 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess BCN reagent.
-
Fluorescent Probe Reaction: Resuspend the BCN-labeled cells in PBS and add the azide-functionalized fluorescent probe. Incubate on ice for 30-60 minutes, protected from light.
-
Final Wash and Analysis: Wash the cells twice with FACS buffer. Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
Protocol 3: Comparative Stability Assay of BCN and DBCO Linkers in Cell Lysate
This protocol describes a method to compare the stability of BCN and DBCO linkers in a cellular environment.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer)
-
BCN and DBCO linker stock solutions
-
Azide-functionalized fluorescent probe
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Lyse the cells using the chosen lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.
-
Linker Incubation: Incubate a known concentration of BCN and DBCO linkers in the cell lysate at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction with Fluorescent Probe: To each aliquot, add an excess of the azide-functionalized fluorescent probe to react with the remaining active linkers. Allow the click reaction to proceed to completion.
-
Analysis: Measure the fluorescence intensity of each sample using a microplate reader. A decrease in fluorescence over time indicates degradation of the linker. Plot the percentage of remaining active linker against time to determine the stability profile.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways where BCN linkers are employed.
Conclusion
BCN linkers are versatile and powerful tools in the field of bioorthogonal chemistry. Their favorable reaction kinetics, particularly in IEDDA reactions with tetrazines, and their stability in the presence of biological thiols make them well-suited for a wide range of applications, from the construction of sophisticated antibody-drug conjugates to the precise labeling of biomolecules in living cells. By understanding the quantitative aspects of their reactivity and stability, and by following established experimental protocols, researchers can effectively harness the potential of BCN linkers to advance their scientific and drug development endeavors.
References
Technical Guide: endo-BCN-L-Lysine for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of endo-BCN-L-Lysine, a key reagent in the field of bioconjugation and drug development. It is designed to furnish researchers and scientists with the essential information required for its effective application, particularly in the realm of click chemistry.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1493802-96-2 | [1] |
| Molecular Weight | 322.40 g/mol | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [1] |
| Appearance | Off-white powder | [2] |
| Solubility | Soluble in DMSO (10 mM) and 0.2M NaOH with 15% DMSO (100 mM stock solution).[1] | |
| Storage | Store at -20°C for long-term stability. |
Principle of Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound contains a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of bioorthogonal chemistry, allows for the covalent ligation of the BCN group with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. The inherent ring strain of the BCN molecule drives the reaction forward, enabling efficient conjugation under mild, biocompatible conditions. This makes this compound an ideal tool for modifying sensitive biological molecules.
Applications in Research and Drug Development
The unique reactivity of this compound has led to its widespread adoption in several cutting-edge areas of research and drug development:
-
Bioconjugation: this compound serves as a versatile linker for attaching probes, such as fluorescent dyes or biotin, to proteins, peptides, and other biomolecules for imaging and detection purposes.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be incorporated into linker systems to conjugate potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs (Proteolysis-Targeting Chimeras): This compound is utilized in the synthesis of PROTACs, heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.
Experimental Protocols
While specific experimental conditions may vary depending on the substrates and desired application, the following provides a general protocol for a typical bioconjugation reaction using this compound.
General Protocol for Bioconjugation via SPAAC
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
-
Azide-Containing Molecule Stock Solution: Prepare a stock solution of the azide-functionalized molecule (e.g., a protein, peptide, or small molecule) in a compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration will depend on the specific molecule.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule with a 1.5 to 10-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential protein denaturation.
-
Gently mix the reactants.
3. Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired conversion.
-
The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
4. Purification of the Conjugate:
-
Following the reaction, the desired conjugate can be purified from unreacted starting materials and byproducts.
-
Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): For separating larger biomolecule conjugates from smaller unreacted linkers.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For the purification of smaller molecule conjugates.
-
Dialysis or Buffer Exchange: To remove small molecule reagents from protein conjugates.
-
Visualizing Workflows and Mechanisms
To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.
Caption: General workflow for a bioconjugation experiment using this compound.
References
An In-depth Technical Guide to the Theoretical Principles and Application of endo-BCN-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of endo-BCN-L-Lysine, a key reagent in the field of bioconjugation and targeted drug delivery. The document details the underlying mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents quantitative data on its reactivity, and offers standardized protocols for its use.
Core Principles of this compound Chemistry
This compound is a specialized amino acid derivative that serves as a linker molecule in bioorthogonal chemistry.[1][2] Its utility is centered on the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily undergoes a highly selective reaction with azide-containing molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry."[2]
The primary driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne ring within the BCN group. This strain lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. This bioorthogonality is a key advantage, as the reaction is highly specific and does not interfere with native biological processes. The result of the SPAAC reaction is a stable triazole linkage.
This compound is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a stable bridge to connect different molecular entities.
Quantitative Data
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C17H26N2O4 | MedchemExpress, Immunomart |
| Molecular Weight | 322.40 g/mol | MedchemExpress, Immunomart |
| CAS Number | 1493802-96-2 | MedchemExpress, Immunomart |
| Solubility | 10 mM in DMSO | Immunomart |
| Purity | >98% | Caltag Medsystems |
| Storage | -20°C | Caltag Medsystems, Immunomart |
Reaction Kinetics
The stereochemistry of the BCN moiety influences its reactivity. The endo isomer has been shown to be slightly more reactive than the exo isomer in SPAAC reactions.
| Reactant | Second-Order Rate Constant (k₂) | Conditions | Source |
| endo-BCN with benzyl azide | 0.29 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) | PMC |
| exo-BCN with benzyl azide | 0.19 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) | PMC |
Experimental Protocols
This section provides a generalized protocol for the bioconjugation of a target protein with an azide-labeled molecule using this compound. This protocol is adapted from methodologies for antibody conjugation.
Materials
-
This compound (or an activated ester derivative like endo-BCN-L-Lys-NHS ester)
-
Target protein with available lysine residues
-
Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., Tris buffer)
-
Desalting spin column or size-exclusion chromatography system
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dissolve the this compound derivative (e.g., NHS ester) in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS or DMSO).
-
Prepare a solution of the target protein in PBS at a concentration of 1-5 mg/mL.
-
-
Activation of the Target Protein with this compound:
-
Add a 20-30 fold molar excess of the dissolved this compound derivative to the protein solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
-
Quenching of Unreacted BCN Reagent:
-
Add a small volume of a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the BCN-activated Protein:
-
Remove the excess, unreacted this compound reagent and quenching buffer using a desalting spin column or size-exclusion chromatography. Elute with PBS.
-
The purified BCN-functionalized protein can be stored at -20°C for several months.
-
-
SPAAC Reaction (Click Chemistry):
-
Add the azide-functionalized molecule to the purified BCN-activated protein. A 5-10 fold molar excess of the azide molecule is recommended.
-
Incubate the reaction mixture overnight at room temperature or for a shorter duration at 37°C, with gentle mixing.
-
-
Final Purification:
-
Purify the final protein conjugate to remove any unreacted azide-functionalized molecule. This can be achieved using dialysis, size-exclusion chromatography, or another appropriate purification method based on the properties of the conjugate.
-
-
Validation:
-
Validate the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation and purity.
-
Visualizations
Signaling and Application Pathways
Caption: Logical workflow of a PROTAC utilizing an this compound linker.
Experimental Workflows
Caption: Step-by-step experimental workflow for bioconjugation.
Reaction Mechanism
Caption: The SPAAC reaction between this compound and an azide.
References
An In-depth Technical Guide to endo-BCN-L-Lysine: A Key Linker in Bioorthogonal Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of endo-BCN-L-Lysine, a non-canonical amino acid and pivotal linker molecule in the field of bioorthogonal chemistry. Its unique properties, centered around the strained bicyclo[6.1.0]nonyne (BCN) moiety, enable highly efficient and selective copper-free click reactions. This document details the discovery and development of this compound, its physicochemical properties, and its applications in the construction of advanced bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use and characterization, alongside quantitative data, are provided to facilitate its adoption and application in research and development settings.
Introduction: The Advent of a Bioorthogonal Tool
The development of this compound is rooted in the broader field of bioorthogonal chemistry, which seeks to perform chemical reactions within living systems without interfering with native biological processes. The core of its functionality lies in the bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This reaction is a cornerstone of "click chemistry," a set of powerful, selective, and high-yield reactions for rapidly synthesizing new compounds.
This compound is an amino acid derivative that incorporates the endo isomer of BCN. This specific stereochemistry has been noted to be slightly more reactive than its exo counterpart. The lysine component provides a versatile scaffold for incorporation into peptides and proteins, or for further chemical modification. It is particularly valued as a hydrophilic linker in the synthesis of complex biomolecules like PROTACs and ADCs.
Physicochemical and Reactive Properties
A thorough understanding of the properties of this compound is crucial for its effective application. The following tables summarize key quantitative data. It is important to note that some of this data is based on closely related BCN compounds and general principles of SPAAC chemistry, and therefore should be considered as a starting point for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₂₆N₂O₄ | |
| Molecular Weight | 322.40 g/mol | |
| CAS Number | 1493802-96-2 | |
| Appearance | Off-white powder | |
| Solubility | Stock solutions can be prepared in a mixture of 0.2M NaOH and 15% DMSO (100mM) or in DMSO with warming for the related exo-isomer (2.5 mg/mL). Further dilution in aqueous buffers should be tested for specific applications. | Based on vendor data for endo- and exo-BCN-L-Lysine. |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | General recommendation for similar reagents. |
Table 2: Reaction Kinetics of BCN Derivatives
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Source |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | |
| BCN | Aromatic azides | ~8 times faster than with DIBAC | Not specified | |
| BCN | Pyridinium derivative azide | ~2 | Not specified |
The reactivity of BCN is significantly enhanced with electron-deficient aromatic azides.
Table 3: Stability Profile of BCN Moieties
| Condition | Observation | Source/Comment |
| Aqueous Buffers (neutral pH) | Generally stable. | |
| Presence of Thiols (e.g., GSH) | BCN shows some instability and can react with thiols. β-mercaptoethanol can suppress this side reaction. | |
| On-protein stability | BCN conjugated to a protein showed some instability at pH 7.2 and in the presence of TCEP. | |
| Acidic/Basic Conditions | Strong acids and bases can lead to degradation of related cyclooctynes like DBCO. Similar caution should be exercised with BCN. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, conjugation, and analysis of this compound. These protocols are intended as a guide and may require optimization for specific applications and substrates.
Synthesis of this compound
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a general method for conjugating an azide-containing molecule (e.g., a peptide, protein, or small molecule) to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility.
-
Analytical and Preparative HPLC
-
Mass Spectrometer
Procedure:
-
Dissolve Reactants:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule with a 1.5 to 5-fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be minimized (typically <10%) to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical LC-MS.
-
-
Purification:
-
Upon completion, purify the conjugate using preparative reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common choice for peptides and small molecules. For proteins, size-exclusion chromatography (SEC) may be more appropriate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and/or NMR.
-
Application Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) Linker
This protocol outlines the preparation of a BCN-functionalized payload for subsequent conjugation to an azide-modified antibody.
Materials:
-
Cytotoxic payload with a reactive handle (e.g., a carboxylic acid)
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Amine base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Preparative HPLC system
Procedure:
-
Activation of Payload:
-
Dissolve the cytotoxic payload in anhydrous DMF.
-
Add 1.1 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add the this compound solution to the activated payload solution.
-
Stir the reaction at room temperature overnight.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the BCN-payload conjugate by preparative reverse-phase HPLC.
-
-
Final Conjugation:
-
The purified BCN-payload can then be reacted with an azide-modified antibody using the general SPAAC protocol described in section 3.2.
-
Analytical Characterization
Accurate characterization of the resulting conjugates is essential.
Table 4: Analytical Methods for this compound Conjugates
| Technique | Parameters and Expected Results |
| LC-MS | HPLC: Use a C18 column with a water/acetonitrile gradient. The conjugate will have a different retention time than the starting materials. MS (ESI): The mass of the conjugate will be the sum of the masses of the two starting materials. Monitor for the expected m/z value. |
| NMR (¹H and ¹³C) | The formation of the triazole ring results in characteristic signals. While specific shifts for the this compound product are not widely published, the triazole proton typically appears in the aromatic region of the ¹H NMR spectrum. |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
Experimental Workflow for Bioconjugation
Caption: Experimental workflow for SPAAC conjugation using this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation featuring the linker.
Antibody-Drug Conjugate (ADC) Internalization Pathway
Caption: ADC internalization and payload delivery mechanism.
Conclusion and Future Outlook
This compound has established itself as a valuable tool for the construction of complex bioconjugates. Its favorable reactivity in copper-free click chemistry, combined with its inherent properties as a hydrophilic linker, makes it an attractive choice for applications in drug discovery and chemical biology. While this guide provides a comprehensive overview and practical protocols, the field of bioorthogonal chemistry is continually evolving. Future developments may include BCN derivatives with even faster reaction kinetics, improved stability, and novel functionalities. As our understanding of cellular pathways deepens, the precise and selective conjugation enabled by this compound will undoubtedly play a crucial role in the design of next-generation therapeutics and research tools.
Methodological & Application
Application Notes and Protocols for Protein Labeling with endo-BCN-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides powerful tools for selectively modifying biomolecules in complex biological systems. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this field, enabling the covalent ligation of an azide- and a cyclooctyne-containing molecule with high specificity and biocompatibility, notably without the need for a cytotoxic copper catalyst.[1] Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne that offers a favorable balance of stability and reactivity.[1]
This document provides detailed protocols for incorporating a BCN moiety into a protein of interest using endo-BCN-L-Lysine derivatives and subsequent bioorthogonal labeling with an azide- or tetrazine-functionalized probe. Two primary strategies are presented:
-
Chemical Conjugation: A robust method for labeling existing proteins by targeting primary amines on lysine residues with an activated BCN reagent (e.g., endo-BCN-NHS ester).
-
Genetic Code Expansion: An advanced technique for site-specifically incorporating a BCN-containing unnatural amino acid (e.g., BCN-lysine) into a protein during expression, offering precise control over the labeling site.
Principle of BCN-Mediated Labeling
The workflow involves two main stages. First, the BCN group is introduced onto the target protein. Second, the BCN-labeled protein is reacted with a molecule of interest (e.g., a fluorophore, biotin, or drug molecule) that bears a complementary reactive handle—typically an azide for SPAAC or a tetrazine for the even faster inverse-electron-demand Diels-Alder cycloaddition (IEDDA).
Caption: General workflow for two-stage protein labeling using BCN click chemistry.
Method 1: Chemical Conjugation via Amine-Reactive BCN
This protocol describes the most common chemical approach: labeling lysine residues with an N-hydroxysuccinimide (NHS) ester of BCN. This method is suitable for purified proteins.
Experimental Protocol
Materials:
-
Protein of interest (1-5 mg/mL)
-
endo-BCN-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Spin desalting columns or size-exclusion chromatography (SEC) system.[2][3]
-
Azide- or Tetrazine-functionalized probe (e.g., fluorophore)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or azide.
-
-
BCN-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the endo-BCN-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[1]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the protein solution.
-
The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of BCN-Labeled Protein:
-
Remove unreacted BCN reagent and quenching buffer using a spin desalting column or size-exclusion chromatography (SEC).
-
Equilibrate the column with an appropriate storage buffer (e.g., PBS).
-
Collect the protein fractions as confirmed by UV absorbance at 280 nm. The purified BCN-functionalized protein can be stored at -20°C or -80°C.
-
-
Click Reaction with Azide/Tetrazine Probe:
-
To the purified BCN-labeled protein, add a 2-5 fold molar excess of the azide- or tetrazine-functionalized probe.
-
Incubate the reaction for 1-2 hours at room temperature. Tetrazine ligations are often significantly faster.
-
Purify the final labeled protein conjugate from the excess probe using the same methods as in step 5.
-
Caption: Experimental workflow for chemical labeling of proteins with BCN-NHS ester.
Method 2: Site-Specific Incorporation via Genetic Code Expansion
This method allows for the incorporation of a BCN-lysine unnatural amino acid (UAA), such as BCNK, at a single, defined position in a protein. This requires genetic manipulation of the expression system.
General Protocol Outline
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest via site-directed mutagenesis.
-
Expression System: Co-transform an expression host (e.g., E. coli) with the plasmid containing the mutated gene and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., a mutant MbPylRS/tRNAPyl pair).
-
Protein Expression: Culture the cells in media supplemented with the BCN-lysine UAA. The orthogonal synthetase/tRNA pair will recognize the amber codon and incorporate BCN-lysine at that position.
-
Purification and Labeling: Purify the BCN-containing protein using standard chromatography techniques. The subsequent click reaction with an azide or tetrazine probe follows the same procedure as in Method 1 (Step 6).
Caption: Workflow for site-specific BCN incorporation using genetic code expansion.
Data Presentation and Analysis
Quantitative Data Summary
The success of a labeling experiment is determined by the yield of modified protein and the efficiency of the labeling reaction.
| Parameter | Method | Typical Values | Notes |
| Protein Yield | Genetic Incorporation | 6–12 mg/L of culture | Highly dependent on the specific protein and expression system. |
| Labeling Efficiency | Chemical Conjugation | Variable (Target DOL: 2-10 for antibodies) | Depends on the number of accessible lysines and reaction conditions. Determined post-labeling. |
| Labeling Efficiency | Genetic Incorporation | ~1:1 (Protein:BCN ratio) | Provides a homogenous product with a Degree of Labeling (DOL) of ~1. |
| Reaction Kinetics (k₂) | BCN-Azide (SPAAC) | ~0.1 M⁻¹s⁻¹ | Copper-free click reaction. |
| Reaction Kinetics (k₂) | BCN-Tetrazine (IEDDA) | Up to 39,200 M⁻¹s⁻¹ | Significantly faster than SPAAC, allowing for rapid labeling. |
Characterization of Labeled Proteins
1. SDS-PAGE Analysis: Labeled proteins can be visualized in-gel if a fluorescent probe is used. Run the purified sample on an SDS-PAGE gel and image using a fluorescence scanner. Subsequently, stain the gel with a total protein stain (e.g., Coomassie) to confirm that the fluorescent signal co-localizes with the protein band.
2. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry if the probe has a distinct absorbance peak.
-
Formula: DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye] Where:
-
Amax = Absorbance of the conjugate at the λmax of the dye.
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the protein at 280 nm.
-
εdye = Molar extinction coefficient of the dye at its λmax.
-
CF = Correction factor (A280 of the free dye / Amax of the free dye).
-
-
Procedure:
-
After purification, measure the absorbance spectrum of the labeled protein.
-
Record the absorbance at 280 nm and at the λmax of the fluorescent probe.
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
The DOL is the molar ratio of the dye to the protein.
-
3. Mass Spectrometry: Intact protein mass spectrometry can confirm the covalent attachment of the BCN group and the final probe by observing the expected mass shift. Peptide mapping can be used to identify the specific lysine residues that were modified in the chemical conjugation approach.
References
Illuminating Life's Processes: A Guide to Live Cell Imaging with endo-BCN-L-Lysine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic world of cellular biology, the ability to visualize molecular processes in real-time within living cells is paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, allowing for the specific labeling of biomolecules without perturbing their natural functions. Among the array of bioorthogonal reagents, endo-BCN-L-Lysine, a click amino acid, has garnered significant attention for its utility in live-cell imaging applications.
This document provides detailed application notes and protocols for the use of this compound in live cell imaging. It is designed to guide researchers in leveraging this versatile tool for studying protein synthesis, trafficking, and localization in a dynamic cellular environment.
Principle of this compound Labeling
This compound is an amino acid analogue containing a bicyclo[6.1.0]nonyne (BCN) moiety. This strained alkyne group is the key to its utility in bioorthogonal labeling. It readily reacts with azide-containing molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] This "click chemistry" reaction is highly specific and can proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][3]
The general workflow involves two main steps:
-
Metabolic Incorporation: Cells are cultured in a medium where a natural amino acid is replaced by its azide-containing counterpart, such as L-azidohomoalanine (AHA) as a methionine analogue.[4] As proteins are synthesized, AHA is incorporated into their primary structure.
-
Fluorescent Labeling: The cells are then treated with this compound conjugated to a fluorescent reporter molecule (fluorophore). The BCN group on the lysine derivative reacts specifically with the azide groups on the newly synthesized proteins, effectively tagging them for visualization by fluorescence microscopy.
Quantitative Data for Experimental Design
The success of live-cell imaging experiments using this compound depends on optimizing several parameters. The following tables provide a summary of key quantitative data, compiled from studies on BCN and other cyclooctyne derivatives, to serve as a starting point for your experimental design.
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Typical Concentration Range | Notes |
| Azide-Modified Amino Acid (e.g., AHA) | 0.5 - 2 mM | Concentration should be optimized for cell type to ensure efficient incorporation without cytotoxicity. |
| This compound-Fluorophore Conjugate | 5 - 50 µM | Higher concentrations can increase signal but may also lead to higher background. |
Table 2: Typical Incubation Times for Labeling Steps
| Step | Incubation Time | Notes |
| Metabolic Labeling (e.g., with AHA) | 4 - 24 hours | Duration depends on the turnover rate of the protein of interest. |
| SPAAC Reaction (this compound) | 10 - 60 minutes | Shorter incubation times are generally preferred to minimize potential off-target effects. |
Table 3: Comparison of Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| BCN | ~0.1 - 1 | Good reactivity and stability. |
| DIBO | ~1 | High reactivity. |
| DBCO | ~0.3 | Commonly used, good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide and solvent conditions.
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of newly synthesized proteins with an azide-containing amino acid and subsequent fluorescent labeling using an this compound-fluorophore conjugate for live-cell imaging.
Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)
This protocol describes the incorporation of AHA, a methionine analogue, into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion: Gently wash the cells once with pre-warmed, sterile PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.
-
AHA Incorporation: Prepare a stock solution of AHA in sterile water or PBS. Dilute the AHA stock solution into pre-warmed methionine-free medium to a final concentration of 0.5-2 mM.
-
Labeling: Remove the methionine-free medium from the cells and replace it with the AHA-containing medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the expression level and turnover rate of the protein(s) of interest.
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins with this compound-Fluorophore
This protocol details the SPAAC reaction between the incorporated azide groups and the this compound-fluorophore conjugate.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
This compound-fluorophore conjugate
-
Anhydrous DMSO
-
Complete cell culture medium or imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare BCN-Fluorophore Stock: Prepare a stock solution of the this compound-fluorophore conjugate in anhydrous DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
Prepare Labeling Medium: Dilute the this compound-fluorophore stock solution in pre-warmed complete culture medium or imaging medium to a final concentration of 5-50 µM. It is crucial to protect the solution from light.
-
Wash Cells: Gently wash the AHA-labeled cells twice with pre-warmed, sterile PBS to remove unincorporated AHA.
-
SPAAC Reaction: Add the labeling medium containing the this compound-fluorophore to the cells.
-
Incubation: Incubate the cells for 10-60 minutes at 37°C and 5% CO₂, protected from light.
-
Wash and Image: Wash the cells three times with pre-warmed PBS to remove the unreacted BCN-fluorophore. Replace with fresh imaging medium.
-
Live-Cell Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizing Workflows and Pathways
To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for live cell imaging.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Applications in Advanced Microscopy
The small size of the BCN-fluorophore adduct makes this compound an excellent tool for super-resolution microscopy techniques such as dSTORM and SIM. These methods allow for the visualization of cellular structures and protein localization at resolutions beyond the diffraction limit of light, providing unprecedented insights into molecular organization within the cell. The protocols provided here can be adapted for super-resolution imaging by selecting appropriate fluorophores (e.g., photoswitchable dyes) and following established imaging protocols for these advanced techniques.
Conclusion
This compound, in conjunction with metabolic labeling strategies, provides a robust and versatile platform for the fluorescent labeling and imaging of proteins in living cells. Its bioorthogonality and favorable reaction kinetics make it a valuable tool for a wide range of applications, from tracking protein synthesis and trafficking to high-resolution imaging of subcellular structures. By following the protocols and guidelines presented in this document, researchers can effectively employ this compound to illuminate the intricate and dynamic processes of life at the molecular level.
References
A Step-by-Step Guide to Bioconjugation with endo-BCN-L-Lysine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the use of endo-BCN-L-Lysine in bioconjugation. Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne that plays a pivotal role in bioorthogonal chemistry, enabling the covalent labeling of biomolecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This catalyst-free "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, diagnostics, and fundamental biological research.
The endo-isomer of BCN, in particular, is noted for its enhanced reactivity compared to its exo- counterpart, facilitating rapid conjugation under mild, physiological conditions.[1] This document will detail the necessary materials, experimental procedures, and data analysis for the successful bioconjugation of this compound with azide-modified molecules.
I. Principle of this compound Bioconjugation
The core of this bioconjugation strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The high ring strain of the cyclooctyne in the BCN moiety drives a [3+2] cycloaddition with an azide-functionalized molecule, resulting in the formation of a stable triazole linkage.[2][3] This reaction is bioorthogonal, meaning it proceeds with high specificity and does not interfere with native biological functional groups.[2]
The this compound reagent incorporates the reactive BCN group into a lysine amino acid, providing a versatile building block for introduction into peptides, proteins, and other biomolecules.
II. Quantitative Data: A Comparative Look at Cyclooctyne Reactivity
The choice of cyclooctyne is critical for optimizing the kinetics of a SPAAC reaction. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a standard model for these reactions. As the data indicates, endo-BCN exhibits a favorable reaction rate.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| endo-BCN | Benzyl Azide | 0.29 | [1] |
| exo-BCN | Benzyl Azide | 0.19 | |
| BCN (unspecified) | Benzyl Azide | ~0.06 - 0.1 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
Note: Reaction rates can be influenced by factors such as the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
III. Experimental Protocols
This section provides a detailed, step-by-step protocol for the bioconjugation of an azide-modified protein with this compound.
A. Materials and Reagents
-
This compound
-
Azide-modified protein (or other biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Spin desalting columns or other appropriate means of purification (e.g., HPLC)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
B. Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent. While some sources suggest that BCN-Lysine can be challenging to dissolve, a stock solution in 0.2M NaOH with 15% DMSO has been reported to be effective. For immediate use in reactions with aqueous buffers, dissolving in DMSO is a common practice. Store stock solutions at -20°C or -80°C for long-term stability.
-
Azide-Modified Protein Solution: Prepare a solution of the azide-modified protein in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
C. Bioconjugation Reaction
-
In a microcentrifuge tube, combine the azide-modified protein solution with the desired molar excess of the this compound stock solution. A 2-4 molar excess of the BCN reagent is a common starting point.
-
If using a DMSO stock of this compound, ensure the final concentration of DMSO in the reaction mixture is low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the concentrations of the reactants and the desired conversion.
-
The reaction can be monitored by various analytical techniques, including SDS-PAGE, mass spectrometry (to confirm the mass of the conjugate), or HPLC.
D. Quenching and Purification
-
(Optional) To quench any unreacted BCN reagent, a small molecule azide can be added to the reaction mixture.
-
Purify the bioconjugate from unreacted this compound and other small molecules using a spin desalting column, dialysis, or size-exclusion chromatography. For higher purity, HPLC can be employed.
E. Characterization
Confirm the successful conjugation and purity of the final product using appropriate analytical methods such as:
-
SDS-PAGE: To visualize the shift in molecular weight of the conjugated protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise mass of the bioconjugate and confirm the degree of labeling.
-
UV-Vis Spectroscopy: If either the BCN-L-Lysine or the azide-containing molecule has a chromophore, the reaction can be monitored by changes in absorbance.
-
Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.
IV. Diagrams
A. Signaling Pathway: The SPAAC Reaction
Caption: The SPAAC reaction mechanism for this compound bioconjugation.
B. Experimental Workflow
Caption: A step-by-step workflow for a typical bioconjugation experiment.
V. Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of biomolecules. Its favorable reactivity in strain-promoted azide-alkyne cycloaddition, coupled with the bioorthogonal nature of the reaction, makes it an excellent choice for a wide range of applications in research and drug development. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively implement this technology to create novel and well-defined bioconjugates.
References
Revolutionizing PROTAC Synthesis: Applications of endo-BCN-L-Lysine for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization. The choice of linker is critical in dictating the efficacy of the final PROTAC molecule. This document provides detailed application notes and protocols for the use of endo-BCN-L-Lysine, a versatile building block, in the synthesis of PROTACs through bioorthogonal click chemistry.
Introduction to this compound in PROTAC Synthesis
This compound is a "click chemistry" amino acid derivative that serves as a valuable component for linker synthesis in PROTAC development.[1][2][3] It incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1][2] This bioorthogonal reaction allows for the efficient and specific covalent ligation of the BCN-containing linker with an azide-functionalized molecule, typically the E3 ligase ligand or the target protein ligand, under mild, catalyst-free conditions. The use of this compound offers a robust and flexible strategy for the modular assembly of PROTACs, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Advantages of the this compound Approach:
-
Bioorthogonality: The SPAAC reaction is highly selective and does not interfere with biological processes, making it ideal for late-stage functionalization and in situ applications.
-
Mild Reaction Conditions: The reaction proceeds efficiently at or near physiological pH and temperature without the need for cytotoxic copper catalysts.
-
High Efficiency and Yield: SPAAC reactions are known for their high reaction rates and quantitative yields, simplifying purification processes.
-
Modular and Flexible Synthesis: The click chemistry approach allows for a convergent synthesis strategy, where the target ligand, E3 ligase ligand, and the linker can be synthesized and modified independently before the final conjugation step. This modularity is highly advantageous for optimizing linker length and composition.
Signaling Pathway of a PROTAC Assembled with an this compound Linker
The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The this compound-containing linker plays a crucial role in correctly positioning the target protein and the E3 ubiquitin ligase to facilitate this process.
PROTAC Mechanism of Action. This diagram illustrates the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of the target protein.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound via SPAAC
This protocol describes a general two-step approach for the synthesis of a PROTAC. First, an azide-functionalized ligand (either for the target protein or the E3 ligase) is synthesized. Second, this azide-containing molecule is conjugated to a BCN-containing partner molecule via a SPAAC reaction.
Materials and Reagents:
-
This compound derivative (e.g., with a reactive handle for conjugation)
-
Azide-functionalized target protein ligand (Ligand-N₃)
-
E3 ligase ligand with a suitable functional group for linker attachment
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Water
-
Purification: Reversed-phase HPLC system, Silica gel for column chromatography
-
Analytical Instruments: LC-MS, NMR
Workflow for PROTAC Synthesis:
General Workflow for PROTAC Synthesis. This diagram outlines the key steps in synthesizing a PROTAC using an this compound linker, from precursor synthesis to final purification and analysis.
Step-by-Step Procedure:
-
Synthesis of Azide-Functionalized Ligand (Ligand-N₃):
-
Synthesize or procure the ligand for the target protein of interest (POI) or the E3 ligase containing a suitable functional group (e.g., amine, carboxylic acid, or alcohol) for the introduction of an azide moiety.
-
React the ligand with an azide-containing building block (e.g., azidoacetic acid, azido-PEG-NHS ester) under appropriate coupling conditions.
-
Purify the azide-functionalized ligand by column chromatography or HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
-
Synthesis of the BCN-Functionalized Component:
-
Couple the this compound to the other binding partner (either the E3 ligase ligand or the POI ligand, whichever was not functionalized with the azide). This can be achieved through standard peptide coupling reactions if the lysine's alpha-amino or carboxyl group is used, or by reacting a functionalized BCN derivative (e.g., BCN-NHS ester) with an amine on the ligand.
-
Purify the BCN-functionalized component.
-
Characterize the product by LC-MS and NMR.
-
-
SPAAC Reaction:
-
Dissolve the azide-functionalized ligand (1.0 equivalent) and the BCN-functionalized component (1.0 - 1.2 equivalents) in a suitable solvent such as DMSO, DMF, or a mixture of acetonitrile and water.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific BCN and azide pair.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed and the desired product peak is observed.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude PROTAC using preparative reversed-phase HPLC.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Protocol 2: Determination of PROTAC-Mediated Protein Degradation (Western Blot)
This protocol is for assessing the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials and Reagents:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (for stock solution of PROTAC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Presentation
The following table presents representative data for a hypothetical PROTAC synthesized using an this compound linker, targeting an oncogenic protein. These values are for illustrative purposes to demonstrate how to present such data.
| PROTAC Identifier | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Time (h) |
| BCN-PROTAC-01 | Oncogenic Kinase X | Cancer Cell Line A | 15 | >95 | 16 |
| BCN-PROTAC-01 | Oncogenic Kinase X | Cancer Cell Line B | 25 | >90 | 16 |
| Control-PROTAC | Oncogenic Kinase X | Cancer Cell Line A | >1000 | <10 | 16 |
Note: The efficacy of a PROTAC is highly dependent on the specific target, E3 ligase, cell line, and the linker length and composition. The data presented here are hypothetical and serve as a template for reporting experimental results.
Conclusion
The use of this compound in conjunction with SPAAC click chemistry provides a powerful and versatile platform for the synthesis of PROTACs. This approach facilitates the modular assembly of these complex bifunctional molecules, enabling rapid optimization of linker properties to achieve potent and selective protein degradation. The detailed protocols and application notes provided herein offer a guide for researchers to effectively utilize this technology in their drug discovery efforts to develop novel therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Incorporating endo-BCN-L-Lysine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of chemically reactive handles into peptides is a cornerstone of modern chemical biology and drug development. These modifications enable a wide array of applications, from the creation of sophisticated imaging probes to the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1]. Endo-BCN-L-Lysine is a non-canonical amino acid that features a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne ideal for copper-free click chemistry.
Specifically, the BCN group readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with azide-containing molecules. This bioorthogonal reaction is highly efficient, specific, and can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for biological applications[2].
These application notes provide detailed protocols for two primary methods of incorporating this compound into peptides: direct incorporation during Solid-Phase Peptide Synthesis (SPPS) and post-synthetic modification of a lysine residue. Additionally, a protocol for the subsequent SPAAC reaction is provided, along with relevant quantitative data and a diagrammatic representation of a relevant signaling pathway that can be studied using these techniques.
Methods for Incorporating this compound
There are two primary strategies for introducing the endo-BCN moiety into a peptide sequence:
-
Direct Solid-Phase Peptide Synthesis (SPPS): This method involves the use of Fmoc-endo-BCN-L-Lysine as a building block in a standard automated or manual Fmoc-SPPS workflow. This approach offers precise, site-specific incorporation of the BCN group at any desired position in the peptide chain. However, care must be taken during the final cleavage and deprotection steps due to the acid sensitivity of the BCN group.
-
Post-Synthetic Modification: This strategy involves synthesizing a peptide containing a standard lysine residue with an orthogonal protecting group on its side chain. Following the synthesis and purification of the peptide, the lysine side chain is deprotected, and an activated form of endo-BCN, such as an N-hydroxysuccinimide (NHS) ester, is coupled to the free amine. This method is particularly useful when the BCN moiety is incompatible with the conditions of peptide synthesis or cleavage.
Experimental Protocols
Protocol 1: Direct Incorporation of Fmoc-endo-BCN-L-Lysine via SPPS
This protocol outlines the direct incorporation of Fmoc-endo-BCN-L-Lysine into a peptide sequence using automated Fmoc-SPPS.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-endo-BCN-L-Lysine
-
Coupling reagents (e.g., HCTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Mild cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and coupling reagents (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
For the incorporation of Fmoc-endo-BCN-L-Lysine, use the same coupling procedure. Extended coupling times (up to 4 hours) or double coupling may be beneficial to ensure high efficiency.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.
-
Mild Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a mild cleavage cocktail for 2 hours at room temperature. A cocktail with a reduced TFA concentration is recommended to preserve the integrity of the BCN group[3][4].
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the BCN-containing peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Post-Synthetic Modification with endo-BCN-NHS Ester
This protocol describes the modification of a purified peptide containing a lysine residue with an endo-BCN-NHS ester.
Materials:
-
Purified peptide with a free lysine side-chain amine
-
endo-BCN-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
RP-HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
endo-BCN-NHS Ester Preparation: Dissolve the endo-BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the endo-BCN-NHS ester solution to the peptide solution. The final DMSO concentration should ideally be below 20%.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Add a small volume of the quenching solution to the reaction mixture to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Purify the BCN-modified peptide from excess reagents and byproducts using RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the BCN-peptide using mass spectrometry and analytical RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the reaction of a BCN-containing peptide with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule).
Materials:
-
Purified BCN-containing peptide
-
Azide-functionalized molecule
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or a buffer compatible with the specific application)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
RP-HPLC system for analysis and purification
Procedure:
-
Reactant Dissolution: Dissolve the BCN-containing peptide and the azide-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used.
-
SPAAC Reaction:
-
Mix the BCN-peptide and the azide-molecule in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific azide used[5].
-
The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.
-
-
Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate by RP-HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and reaction of this compound containing peptides.
Table 1: Peptide Synthesis and Modification Data
| Parameter | Direct SPPS with Fmoc-endo-BCN-L-Lysine | Post-Synthetic Modification with endo-BCN-NHS Ester |
| Coupling Time | 1-4 hours | 1-2 hours |
| Cleavage Conditions | Mild TFA cocktail (e.g., 94% TFA), 2 hours | Standard TFA cleavage (e.g., 95% TFA) |
| Crude Purity (Typical) | 50-70% | 60-80% |
| Final Yield (after purification) | 10-30% (sequence dependent) | 20-40% (sequence dependent) |
| Characterization Methods | RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry |
Table 2: SPAAC Reaction Data
| Parameter | Value | Reference |
| Reaction Time | 1-24 hours | |
| Reaction Temperature | Room Temperature | |
| Solvents | Aqueous buffers (e.g., PBS), DMSO/H₂O, EtOH/H₂O | |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.29 M⁻¹s⁻¹ | |
| Reaction Efficiency | Typically >90% | |
| Characterization Methods | RP-HPLC, Mass Spectrometry |
Application Example: Studying GPCR Signaling
Peptides modified with this compound are powerful tools for studying cellular signaling pathways. For example, a peptide ligand for a G-protein coupled receptor (GPCR) can be synthesized with an incorporated BCN group. This BCN-peptide can then be reacted with an azide-functionalized fluorescent dye via SPAAC to create a fluorescent probe. This probe can be used in fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) assays to study ligand-receptor interactions and receptor conformational changes in real-time.
The β2-adrenergic receptor (β2-AR) is a well-studied GPCR involved in various physiological processes. The signaling cascade initiated by the binding of an agonist like epinephrine can be investigated using BCN-modified ligands.
This diagram illustrates the canonical Gs-protein coupled signaling pathway of the β2-adrenergic receptor. A BCN-modified peptide agonist, labeled with a fluorescent dye via SPAAC, can be used to visualize receptor binding and track its downstream effects, such as the production of the second messenger cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Conclusion
The incorporation of this compound into peptides via direct SPPS or post-synthetic modification provides a robust and versatile platform for a multitude of applications in chemical biology and drug development. The ability to perform highly efficient and bioorthogonal SPAAC reactions under physiological conditions opens up exciting avenues for creating novel probes, diagnostics, and therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers looking to leverage the power of copper-free click chemistry in their peptide-based research. Careful consideration of the chosen incorporation strategy and optimization of reaction conditions will ensure the successful synthesis and application of these powerful molecular tools.
References
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-L-Lysine
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction involves a strained cyclooctyne, such as Bicyclo[6.1.0]nonyne (BCN), which reacts selectively and efficiently with an azide-functionalized molecule to form a stable triazole linkage.[1][2]
BCN exists as two diastereomers, exo and endo, with the endo isomer demonstrating slightly higher reactivity in SPAAC reactions.[3] endo-BCN-L-Lysine is an amino acid derivative that incorporates the highly reactive endo-BCN moiety. This reagent allows for the straightforward introduction of the BCN group into peptides and proteins through standard synthesis techniques or for use as a standalone molecule for conjugation. Its high stability, reactivity, and biocompatibility make it an ideal tool for a wide range of applications.[4]
Key Applications:
-
Bioconjugation: Covalent labeling of proteins, antibodies, oligonucleotides, and other biomolecules.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) for targeted therapy and PROTAC molecules.
-
Live-Cell Imaging: Attaching fluorescent probes to biomolecules for real-time visualization in living systems.
-
Materials Science: Functionalization of polymers and solid surfaces.
Reaction Principle and Kinetics
The SPAAC reaction between this compound and an azide-containing partner proceeds rapidly under physiological conditions. The inherent ring strain of the BCN cyclooctyne drives the reaction forward without external activation. The kinetics of the reaction are influenced by the electronic properties of the azide, with electron-deficient azides generally exhibiting faster reaction rates with the electron-rich BCN.
Quantitative Data: Reaction Kinetics
The table below summarizes second-order rate constants for the reaction of BCN with various azides, illustrating the impact of the azide's structure on reaction speed.
| Cyclooctyne | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) |
| BCN | Azidobenzene | 0.75 | D₂O/CD₃CN (3:1) |
| BCN | Fluorinated Alkyl Azide | ~1.12 (16-fold faster than non-fluorinated analog) | THF/H₂O (9:1) |
| BCN | 4-azido-1-methylpyridinium salt | ~2.0 | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
Materials and Reagent Preparation
-
Reagents:
-
This compound
-
Azide-functionalized molecule of interest
-
Buffers: Phosphate-buffered saline (PBS), HEPES
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH)
-
-
Equipment:
-
Reaction vials
-
Standard laboratory glassware
-
Purification system (e.g., spin desalting columns, SEC/FPLC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE)
-
-
Preparation of this compound Stock Solution:
-
A stock solution can be prepared at 100 mM in 0.2M NaOH with 15% DMSO.
-
CRITICAL: Immediately before use, dilute this stock 1:4 in 1M HEPES buffer to neutralize the NaOH. Use this diluted solution promptly and do not store it.
-
General Protocol for SPAAC Bioconjugation
This protocol provides a general starting point for the conjugation of an azide-modified protein with this compound. Optimization may be required based on the specific properties of the reactants.
-
Dissolve Reactants:
-
Dissolve the azide-containing protein in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound in a compatible solvent (e.g., DMSO, or use the freshly prepared stock from above).
-
-
Initiate Reaction:
-
Add the this compound solution to the protein solution. A 10- to 20-fold molar excess of the BCN reagent over the azide-protein is recommended as a starting point.
-
If using an organic solvent like DMSO for the BCN reagent, ensure the final concentration in the reaction mixture does not exceed 10-20% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 18 hours, depending on the reactivity of the azide and the concentrations of the reactants. The reaction progress can be monitored by analytical techniques like LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the unreacted excess this compound and other small molecules.
-
For proteins, spin desalting columns are effective for rapid buffer exchange and removal of low-molecular-weight reagents.
-
For higher purity, size-exclusion chromatography (SEC) is recommended to separate the conjugate from any unreacted protein or aggregates.
-
-
Storage:
-
Store the purified BCN-functionalized biomolecule at -20°C or -80°C. BCN-modified antibodies have been shown to be stable for months at -20°C.
-
Example Application: Antibody-Oligonucleotide Conjugation Workflow
This section outlines a detailed workflow for creating an antibody-oligonucleotide conjugate, a common application in targeted drug delivery and diagnostics. The strategy involves functionalizing the antibody with an azide and the oligonucleotide with BCN.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using endo-BCN-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using endo-BCN-L-Lysine. This reagent is a key component in bioorthogonal chemistry, specifically in copper-free click chemistry reactions. The bicyclononyne (BCN) moiety of this compound participates in a highly efficient and specific Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-modified biomolecules or fluorescent probes. This method offers a robust and biocompatible approach for attaching fluorescent labels to proteins, antibodies, and other biomolecules for various applications, including cellular imaging and flow cytometry. The endo isomer of BCN is noted for being a highly reactive isomer in SPAAC reactions[1].
The primary advantage of the SPAAC reaction is its bioorthogonality; it proceeds with high efficiency under physiological conditions without the need for cytotoxic copper catalysts[1]. This makes it an ideal tool for labeling biomolecules in living systems. The lysine component of the molecule provides a convenient point of attachment for incorporating the BCN group into protein and peptide synthesis or for further functionalization.
Principle of the Reaction
The core of this labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The high ring strain of the cyclooctyne in the BCN group drives a [3+2] cycloaddition with an azide, forming a stable triazole linkage. This reaction is highly specific and does not interfere with other functional groups typically found in biological systems.
Quantitative Data Summary
While specific labeling efficiencies and signal-to-noise ratios are highly dependent on the specific biomolecule, fluorophore, and experimental conditions, the following table summarizes available data on the reactivity and stability of BCN derivatives. It is important to note that BCN linked via a carbamate is reported to be less stable in biological applications requiring prolonged incubation compared to BCN linked via an amide.
| Parameter | Value/Observation | Notes |
| Reactivity | endo-BCN is a highly reactive isomer in SPAAC. | Comparable to or slightly more reactive than exo-BCN. |
| Biocompatibility | No cytotoxic copper catalyst is required for the reaction. | Suitable for in-vivo applications. |
| Reaction Conditions | Mild conditions, including aqueous buffered media and low temperatures. | Preserves the integrity of sensitive biomolecules. |
| Stability of Reactants | BCN and azide moieties are stable long-term. | Allows for storage of functionalized components. |
| Efficiency | Forms a stable triazole in quantitative yield. | High efficiency leads to robust labeling. |
| Specificity | Azide reacts specifically with BCN in the presence of other functional groups like -NH2 and -COOH. | High bioorthogonality minimizes off-target labeling. |
| Potential Side Reactions | Thiols can react with BCN. | This can be suppressed by the addition of β-mercaptoethanol (β-ME). |
| Stability of Conjugate | BCN-carbamate linkages may be less stable than BCN-amide linkages in biological media. | Consider the linkage chemistry for long-term experiments. |
| Intracellular Stability | BCN groups have shown lower stability in some cell lines (e.g., RAW264.7 macrophages) compared to other linkers like DBCO. | Stability should be considered for intracellular tracking experiments. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Antibody with an Azide-Fluorophore using this compound Chemistry
This protocol describes the labeling of an antibody that has been modified to contain an azide group. The antibody will be reacted with a fluorescent dye that has been functionalized with endo-BCN.
Materials:
-
Azide-modified antibody (e.g., via metabolic labeling with an azido sugar or chemical modification)
-
endo-BCN functionalized fluorescent dye (e.g., endo-BCN-PEG4-Fluorophore)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Spin desalting columns or dialysis tubing (appropriate MWCO)
-
Quenching reagent (e.g., Tris buffer, 1M, pH 8.0)
Procedure:
-
Reagent Preparation:
-
Dissolve the endo-BCN functionalized fluorescent dye in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing compounds.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved endo-BCN-fluorophore to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted endo-BCN groups, add a small volume of an azide-containing small molecule (e.g., sodium azide to a final concentration of 1 mM) and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted fluorophore by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS.
-
Alternatively, purify the labeled antibody by dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore.
-
Assess the functionality of the labeled antibody using an appropriate assay, such as ELISA or a cell-binding assay.
-
-
Storage:
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells with a Directly Labeled Antibody
This protocol outlines the steps for using a fluorescently labeled antibody, prepared as described above, for immunofluorescence imaging of fixed and permeabilized cells.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
Fluorescently labeled primary antibody (prepared using Protocol 1)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Wash buffer (PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
-
Fixation:
-
Carefully aspirate the culture medium and wash the cells once with PBS.
-
Add fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the fluorescently labeled primary antibody to the desired concentration in blocking buffer.
-
Aspirate the blocking buffer and add the diluted antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 3: Cell Surface Staining for Flow Cytometry
This protocol describes the use of a fluorescently labeled antibody for staining cell surface antigens for analysis by flow cytometry.
Materials:
-
Single-cell suspension of the cells of interest
-
Fluorescently labeled primary antibody (prepared using Protocol 1)
-
Staining buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
If your cells express high levels of Fc receptors, incubate them with an Fc blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorescently labeled primary antibody to each tube.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 1-2 mL of ice-cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step one more time.
-
-
Analysis:
-
Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for your fluorophore.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient molar excess of fluorophore. | Increase the molar ratio of the endo-BCN-fluorophore to the biomolecule. |
| Inactive reagents. | Ensure the endo-BCN and azide reagents are stored correctly and are not degraded. | |
| Presence of interfering substances. | Ensure the biomolecule solution is free of azides or other competing reagents. | |
| High Background Staining (Immunofluorescence) | Non-specific antibody binding. | Increase the concentration of blocking agent (e.g., BSA or serum) and/or the duration of the blocking step. Optimize antibody concentration. |
| Incomplete removal of unbound fluorophore. | Ensure thorough washing after the antibody incubation step. | |
| Low Signal in Flow Cytometry | Low antigen expression. | Use a brighter fluorophore. |
| Insufficient antibody concentration. | Titrate the antibody to determine the optimal staining concentration. | |
| Cell death. | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. | |
| Precipitation of Labeled Antibody | High degree of labeling leading to aggregation. | Reduce the molar excess of the fluorophore during the labeling reaction. |
| Improper storage. | Store the labeled antibody at the recommended temperature and concentration, and consider adding a stabilizing protein like BSA. |
Conclusion
The use of this compound for the fluorescent labeling of biomolecules via SPAAC chemistry provides a powerful and versatile tool for researchers. The bioorthogonality, high efficiency, and mild reaction conditions make it an excellent choice for a wide range of applications, from in vitro assays to live-cell imaging. By following the detailed protocols and considering the potential challenges outlined in this document, researchers can successfully generate high-quality fluorescently labeled biomolecules for their specific research needs.
References
Application Notes and Protocols for the Use of endo-BCN-L-Lysine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-L-Lysine is a valuable chemical tool for the site-specific labeling of proteins in living mammalian cells. As a derivative of the non-canonical amino acid L-lysine, it can be genetically incorporated into a protein of interest. The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that readily participates in bioorthogonal click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This allows for the covalent attachment of azide-modified probes, such as fluorescent dyes or biotin, to the target protein without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for protein labeling in mammalian cells, including detailed protocols, quantitative data for experimental design, and troubleshooting guidance.
Principle of Application
The core of this technique lies in a two-step process. First, the genetic machinery of the cell is engineered to incorporate this compound into a specific site within a target protein in response to an amber stop codon (TAG). This is achieved by co-transfecting the cells with a plasmid encoding the target protein with a TAG codon at the desired labeling site and a second plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host's translational machinery.[2][3] In the presence of this compound in the cell culture medium, the orthogonal aaRS charges its cognate tRNA with this compound, which then delivers it to the ribosome for incorporation into the polypeptide chain.
In the second step, an azide-modified probe is introduced into the cell culture medium. The strained BCN ring of the incorporated amino acid reacts specifically and efficiently with the azide group of the probe via SPAAC, forming a stable triazole linkage. This enables the precise labeling of the protein of interest for various downstream applications, including fluorescence imaging, pull-down assays, and activity-based profiling.
Data Presentation
Quantitative Data for Experimental Design
Successful experimental design requires an understanding of the key parameters governing the labeling reaction. The following tables summarize important quantitative data for the use of this compound in mammalian cells.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) for SPAAC | 0.29 M⁻¹s⁻¹ | Reaction with benzyl azide. This value provides a measure of the reaction speed. |
| Recommended Concentration for Genetic Incorporation | 0.1 - 1 mM | Optimal concentration may vary depending on the cell line and the efficiency of the aaRS/tRNA pair. Empirical testing is recommended. |
| Recommended Concentration for Azide Probe | 1 - 50 µM | The optimal concentration depends on the specific probe, cell type, and experimental goals. Lower concentrations are preferred to minimize background. |
| Property | Description | Recommendations |
| Solubility | This compound is soluble in aqueous solutions. A stock solution can be prepared in 0.2 M NaOH with 15% DMSO. | Prepare a concentrated stock solution and dilute it in cell culture medium for experiments. A 1:4 dilution in 1M HEPES should be used immediately. |
| Stability | BCN compounds can degrade over time, especially in solution. | Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cytotoxicity | High concentrations of non-canonical amino acids and labeling reagents can be cytotoxic. | It is crucial to determine the optimal, non-toxic concentrations of both this compound and the azide probe for the specific cell line being used by performing a dose-response cytotoxicity assay (e.g., MTT assay). |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein
This protocol describes the steps for expressing a protein of interest containing this compound in mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Plasmid encoding the protein of interest with a TAG codon at the desired labeling site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for BCN-Lysine (e.g., BCNKRS/PylT)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair. b. Add the transfection complexes to the cells and incubate for 18-24 hours.
-
Induction of Protein Expression: a. Prepare a stock solution of this compound (e.g., 100 mM in 0.2 M NaOH with 15% DMSO). b. Dilute the this compound stock solution in complete cell culture medium to a final concentration of 0.5 mM. c. Remove the transfection medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the non-canonical amino acid.
Protocol 2: SPAAC Labeling of Proteins in Live Mammalian Cells
This protocol outlines the procedure for labeling the this compound-containing protein with an azide-functionalized fluorescent probe.
Materials:
-
Cells expressing the protein of interest with incorporated this compound
-
Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)
-
Complete cell culture medium
-
PBS
Procedure:
-
Preparation of Labeling Solution: a. Prepare a stock solution of the azide-functionalized fluorescent probe (e.g., 1 mM in DMSO). b. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Labeling Reaction: a. Wash the cells twice with pre-warmed PBS to remove any unincorporated this compound. b. Add the labeling solution to the cells. c. Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the probe and cell type.
-
Washing: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound and the azide probe.
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
This compound
-
Azide probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of this compound and the azide probe in complete cell culture medium. b. Remove the old medium and add the medium containing the different concentrations of the test compounds to the cells. Include a vehicle control. c. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The cell viability can be calculated as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling using this compound.
References
Applications of endo-BCN-L-Lysine in Drug Discovery: A Detailed Guide for Researchers
Introduction
In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker technology is paramount. A linker's stability in circulation and its ability to efficiently conjugate a payload to a targeting moiety are critical determinants of a drug's efficacy and safety profile.[1][2] endo-BCN-L-Lysine has emerged as a valuable tool in this context, offering a robust and versatile platform for the construction of these complex therapeutic agents.
This application note provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of ADCs. We will delve into detailed experimental protocols, present comparative data on linker performance, and visualize relevant biological pathways and experimental workflows.
This compound is a "Click Amino Acid" that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety.[3] This strained alkyne is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] SPAAC is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[3] This characteristic makes this compound an ideal component for conjugating sensitive biomolecules like antibodies to potent drug payloads under mild, physiological conditions.
Key Advantages of this compound in Drug Discovery:
-
High Stability: The triazole linkage formed during the SPAAC reaction is highly stable, minimizing premature drug release in circulation and reducing off-target toxicity.
-
Bioorthogonality: The SPAAC reaction is highly specific and does not cross-react with other functional groups found in biological systems, ensuring precise and targeted conjugation.
-
Favorable Kinetics: The endo isomer of BCN exhibits favorable reaction kinetics in SPAAC, allowing for efficient conjugation under mild conditions.
-
Versatility: this compound can be incorporated into various molecular scaffolds, including antibodies and small molecule linkers, for the synthesis of ADCs and PROTACs.
Comparative Landscape of ADC Linker Technologies
The selection of a linker is a critical step in ADC design. The table below provides a comparative overview of different linker technologies, highlighting the expected performance characteristics of this compound-based linkers in the context of stability and drug-to-antibody ratio (DAR). While direct head-to-head in vivo efficacy data for this compound versus other linkers is not extensively published in a single comparative study, the superior stability of the triazole linkage formed by SPAAC compared to the retro-Michael susceptibility of maleimide linkers suggests a more stable ADC construct in circulation.
| Linker Type | Chemistry | Stability in Plasma | Achievable DAR | Key Considerations |
| endo-BCN (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition | High (Stable triazole linkage) | Homogeneous (Site-specific) or Heterogeneous (Lysine conjugation) | Bioorthogonal, requires azide-functionalized payload. |
| Maleimide | Michael Addition to thiols | Moderate to Low (Susceptible to retro-Michael reaction and exchange with albumin) | Homogeneous (Engineered Cysteines) or Heterogeneous (Reduced interchain disulfides) | Prone to premature drug release, leading to potential off-target toxicity. |
| Hydrazone | Hydrazine reaction with aldehyde/ketone | pH-dependent (Cleavable at acidic pH of endosomes/lysosomes) | Heterogeneous | Can be unstable at physiological pH, leading to premature release. |
| Disulfide | Thiol-disulfide exchange | Redox-dependent (Cleavable in the reducing environment of the cell) | Heterogeneous | Can be unstable in circulation due to exchange with free thiols. |
Table 1: Comparative Overview of ADC Linker Technologies. This table summarizes the key features of different linker chemistries used in ADC development. The high stability of the triazole linkage formed by endo-BCN positions it as a promising linker for developing stable and effective ADCs.
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the development and characterization of ADCs using this compound.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of this compound to an antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester derivative of BCN.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
endo-BCN-NHS ester (stock solution in anhydrous DMSO)
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 2-10 mg/mL.
-
-
Reaction Setup:
-
Bring the endo-BCN-NHS ester stock solution to room temperature.
-
Add a 5-20 molar excess of the endo-BCN-NHS ester to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess endo-BCN reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Characterize the degree of labeling (DOL) by mass spectrometry.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized payload to the BCN-modified antibody.
Materials:
-
BCN-modified antibody (from Protocol 1)
-
Azide-functionalized cytotoxic drug (stock solution in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
To the BCN-modified antibody in reaction buffer, add a 1.5-5 molar excess of the azide-functionalized drug. The final DMSO concentration should be kept below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted drug and any aggregates.
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods such as mass spectrometry, HIC-HPLC, and SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Add the test articles to the cells and incubate for 72-120 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cellular Uptake Assay by Flow Cytometry
This protocol is for quantifying the internalization of a fluorescently labeled ADC.
Materials:
-
Fluorescently labeled ADC
-
Antigen-positive and antigen-negative cancer cell lines
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled ADC at a desired concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting:
-
Wash the cells with cold PBS to remove unbound ADC.
-
Detach the cells using Trypsin-EDTA and resuspend in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of the cells.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) to determine the level of ADC uptake.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in ADC development and the application of this compound.
Conclusion
This compound represents a significant advancement in the field of bioconjugation and drug discovery. Its application in the construction of ADCs and other targeted therapies offers a pathway to more stable, homogeneous, and potentially more efficacious drugs. The protocols and comparative data presented in this application note are intended to provide researchers with a solid foundation for incorporating this powerful tool into their drug development pipelines. As the field continues to evolve, the unique advantages of bioorthogonal click chemistry, embodied by reagents like this compound, will undoubtedly play a crucial role in shaping the future of targeted medicine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in endo-BCN-L-Lysine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering low yields in bioconjugation reactions utilizing endo-BCN-L-Lysine. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Reaction Yield
Low or no product formation is a common challenge in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The following guide, presented in a question-and-answer format, addresses potential causes and provides actionable solutions to improve the yield of your this compound conjugations.
Q1: My this compound reaction has a very low yield. What are the most common culprits?
Low conjugation yield can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with your starting materials. A logical approach to troubleshooting this issue is presented below.
Caption: A logical workflow for troubleshooting low yield in this compound reactions.
Frequently Asked Questions (FAQs)
Reagent-Related Issues
-
Q2: How should I store my this compound to prevent degradation?
-
This compound and its derivatives should be stored at -20°C or -80°C, protected from light and moisture.[1] When stored at -20°C, it is recommended to use it within one month, while storage at -80°C can extend its shelf life to six months.[1] For solutions, it is best to prepare them fresh before each experiment. If you need to store a stock solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Q3: Could my azide-containing molecule be the problem?
-
Yes, the structure of the azide can influence reaction kinetics. Electron-deficient azides, such as those on aromatic rings with electron-withdrawing groups, can react faster with BCN. Conversely, sterically hindered azides may exhibit slower reaction rates. Verify the purity and stability of your azide-containing molecule, as degradation will lead to lower yields.
-
Reaction Condition Optimization
-
Q4: What is the optimal pH for SPAAC reactions with this compound?
-
While SPAAC reactions can proceed over a range of pH values, a slightly alkaline pH of 7.5-8.5 is often beneficial for increasing the reaction rate. However, the optimal pH can be substrate-dependent. It is crucial to consider the stability of your biomolecules at elevated pH. For conjugations involving NHS esters to introduce the BCN or azide moiety, a pH range of 7-9 is a common compromise to balance the reaction rate and minimize hydrolysis of the ester.
-
-
Q5: Which buffer system is best for my reaction?
-
The choice of buffer can significantly impact reaction kinetics. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS for some SPAAC reactions. If you are experiencing low yields in PBS, consider switching to HEPES. Always ensure your buffer components are compatible with all reactants; for example, avoid amine-containing buffers like Tris if you are performing an upstream NHS ester reaction.
-
-
Q6: Should I increase the reaction temperature or time?
-
SPAAC reactions can be performed at temperatures ranging from 4°C to 37°C. If you are observing low yield at room temperature, increasing the temperature to 37°C can significantly accelerate the reaction. Similarly, extending the reaction time from a few hours to 12-24 hours can also improve the yield, provided your molecules are stable under these conditions. It is recommended to monitor the reaction progress over time to determine the optimal endpoint.
-
-
Q7: My reactants have poor aqueous solubility. What can I do?
-
Poor solubility of either the BCN- or azide-containing molecule is a common cause of low yield. The use of water-miscible organic co-solvents such as DMSO, DMF, or acetonitrile can help to solubilize hydrophobic reactants. Typically, a final concentration of 5-20% organic solvent is well-tolerated in many bioconjugation reactions. Alternatively, using PEGylated versions of this compound can improve aqueous solubility.
-
Side Reactions and Purification
-
Q8: Are there any known side reactions with this compound that could be reducing my yield?
-
Yes, BCN can react with thiols present in free cysteine residues or reducing agents like DTT. If your protein contains free cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) or iodoacetamide prior to the SPAAC reaction. If a reducing agent is necessary, β-mercaptoethanol (β-ME) has been shown to be more compatible with BCN than TCEP or DTT.
-
-
Q9: How can I be sure that I am accurately assessing my product yield?
-
Incomplete removal of unreacted starting materials can lead to an inaccurate assessment of your final yield. Utilize stringent purification methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to separate the final conjugate from excess reagents. Characterize your product using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and quantify the degree of labeling.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various parameters on SPAAC reaction rates. While much of the available quantitative data is for the related cyclooctyne DBCO, the general trends are informative for optimizing this compound reactions.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates (DBCO)
| Buffer System | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 37 | 0.32 - 0.85 |
| HEPES | 7 | 37 | 0.55 - 1.22 |
| MES | 5 | 37 | 0.28 - 0.61 |
| Borate Buffer | 10 | 37 | up to 1.18 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data adapted from studies on DBCO reactions and illustrates relative rate differences.[2][3]
Table 2: Relative Reactivity of BCN Diastereomers
| BCN Diastereomer | Azide Partner | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 |
endo-BCN is slightly more reactive than exo-BCN.[4]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for conjugating an azide-modified protein with an this compound-containing molecule.
Caption: Experimental workflow for protein conjugation using this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound (or a derivative)
-
Anhydrous DMSO
-
Reaction buffer (e.g., HEPES, pH 7.5-8.0)
-
Purification system (e.g., SEC column, dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve the this compound reagent in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Prepare this solution fresh immediately before use.
-
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess over the protein. The final DMSO concentration should ideally be below 20%.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubate the Reaction Mixture:
-
Incubate the reaction at room temperature (20-25°C) or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light if using fluorescently labeled reagents.
-
-
Monitor Reaction Progress (Optional):
-
At various time points (e.g., 2, 4, 8, 12, 24 hours), a small aliquot of the reaction mixture can be taken and analyzed by SDS-PAGE or LC-MS to monitor the formation of the conjugate.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound reagent and any byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from smaller reagents.
-
Dialysis/Buffer Exchange: Dialyze the reaction mixture against a suitable storage buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane.
-
-
-
Characterize the Final Product:
-
SDS-PAGE: Compare the conjugated protein to the starting protein. A successful conjugation will result in a band shift corresponding to the mass of the attached molecule.
-
UV-Vis Spectroscopy: If a chromophore is introduced, its absorbance can be used to determine the degree of labeling.
-
Mass Spectrometry (LC-MS): This provides the most accurate determination of the conjugate's mass and can confirm the success of the reaction and the degree of labeling.
-
Protocol 2: Troubleshooting a Low-Yield Reaction - A Step-by-Step Guide
If you have followed the general protocol and are still experiencing low yields, this guide provides a systematic approach to identify and resolve the issue.
-
Run Control Reactions:
-
Azide-Negative Control: React your this compound reagent with your protein that has not been modified with an azide. This will help identify any non-specific reactions.
-
BCN-Negative Control: Analyze your azide-modified protein under the reaction conditions without adding the this compound reagent to check for its stability.
-
-
Re-evaluate Reagent Stoichiometry:
-
Increase the molar excess of the this compound reagent. Try a range from 20x to 50x. Be mindful that this may increase the need for more stringent purification.
-
-
Systematic Optimization of Reaction Conditions:
-
pH Titration: Set up small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimum for your specific system.
-
Temperature Gradient: Compare the reaction yield at 4°C, room temperature, and 37°C.
-
Co-solvent Percentage: If solubility is a concern, test different final concentrations of DMSO (e.g., 5%, 10%, 15%, 20%).
-
-
LC-MS Analysis of a Time-Course Experiment:
-
Set up a larger-scale reaction and take aliquots at multiple time points (e.g., 1, 4, 12, 24 hours).
-
Quench the reaction in each aliquot immediately (e.g., by flash freezing).
-
Analyze each time point by LC-MS to quantify the percentage of conjugated protein over time. This will reveal the reaction kinetics and whether the reaction is stalling.
-
This structured approach will help you systematically identify the limiting factors in your this compound reaction and guide you toward achieving higher, more consistent yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for endo-BCN-L-Lysine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing conjugation reactions using endo-BCN-L-Lysine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and efficient bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an amino acid derivative containing a bicyclo[6.1.0]nonyne (BCN) moiety. BCN is a strained alkyne that readily reacts with azide-containing molecules through a catalyst-free process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction, a type of "click chemistry," is highly specific and efficient, allowing for the precise covalent labeling of biomolecules under physiological conditions.[1][2]
Q2: What are the key advantages of using this compound for conjugation?
A2: Key advantages include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems.
-
High Specificity: The BCN group is bioorthogonal and reacts selectively with azides, minimizing side reactions with other functional groups found in biological samples.
-
Stability: Both the BCN and azide functional groups are stable under typical biological conditions.
-
Efficiency: The reaction forms a stable triazole linkage with high yields.
Q3: What is the difference between endo-BCN and exo-BCN?
A3: Endo- and exo-BCN are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. While both are reactive in SPAAC, endo-BCN is often preferred as it is generally more commercially available and can exhibit slightly higher reactivity.[3] One study reported second-order rate constants of 0.29 M⁻¹s⁻¹ for endo-BCN and 0.19 M⁻¹s⁻¹ for exo-BCN in a polar solvent mixture.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inefficient Reaction Kinetics: Suboptimal buffer, pH, temperature, or reaction time. | - Optimize Buffer and pH: Use a non-amine containing buffer such as HEPES or PBS. A slightly alkaline pH of 7.5-8.5 can enhance the reaction rate. - Increase Temperature: If compatible with your biomolecule, increasing the temperature from 4°C or room temperature to 37°C can improve kinetics. - Extend Reaction Time: Monitor the reaction over a time course (e.g., 1, 4, 12, 24 hours) to determine the optimal duration. |
| Degraded Reactants: The BCN moiety can be sensitive to harsh conditions. | - Proper Storage: Ensure this compound is stored correctly at -20°C or -80°C, protected from light and moisture. - Fresh Solutions: Prepare solutions of this compound immediately before use. | |
| Steric Hindrance: The conjugation site on the biomolecule may be inaccessible. | - Linker Design: If designing a custom azide-containing molecule, consider incorporating a longer spacer arm to improve accessibility. | |
| High Background Signal or Non-Specific Labeling | Hydrophobic Aggregation: The BCN group is hydrophobic and can cause non-specific binding and aggregation of the labeled molecule. | - Incorporate Hydrophilic Linkers: Use PEGylated BCN reagents if available to improve solubility. - Add Detergents: Include mild, non-ionic detergents (e.g., Tween-20, Triton X-100) in washing buffers. |
| Side Reaction with Thiols: The strained alkyne of BCN can react with free thiols, such as those in cysteine residues. | - Block Free Thiols: Pre-treat your protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN reagent. - Use a Scavenger: Add a low concentration of a small-molecule thiol like β-mercaptoethanol (βME) to the reaction mixture to act as a scavenger for excess BCN. | |
| Precipitation of Biomolecule During Conjugation | Solvent Incompatibility: The solvent used to dissolve this compound (often DMSO) may cause precipitation of the biomolecule when added to the reaction buffer. | - Minimize Organic Solvent: Dissolve the this compound in the minimum amount of a compatible organic solvent (e.g., DMSO). Add it to the reaction buffer slowly while vortexing. The final concentration of the organic solvent should typically be kept below 10%. |
| Aggregation: The conjugation process itself might induce conformational changes leading to aggregation. | - Optimize Protein Concentration: Perform the conjugation at a lower protein concentration. - Include Additives: Consider adding stabilizing agents such as glycerol or arginine to the reaction buffer. |
Data Presentation
Table 1: Reaction Rate Constants for BCN Diastereomers in SPAAC
| Diastereomer | Reactant | Solvent System | Second-Order Rate Constant (k₂) |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | 0.19 M⁻¹s⁻¹ |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates (using sulfo-DBCO-amine as the alkyne)
| Buffer | pH | Temperature | Rate Constant (k₂) with 1-azido-1-deoxy-β-D-glucopyranoside | Rate Constant (k₂) with 3-azido-L-alanine |
| PBS | 7 | 37°C | 0.85 M⁻¹s⁻¹ | 0.32 M⁻¹s⁻¹ |
| HEPES | 7 | 37°C | 1.22 M⁻¹s⁻¹ | 0.55 M⁻¹s⁻¹ |
| Borate | 10 | 37°C | 1.18 M⁻¹s⁻¹ | Not Reported |
| DMEM | 7.4 | 37°C | 0.97 M⁻¹s⁻¹ | 0.59 M⁻¹s⁻¹ |
| RPMI | 7.4 | 37°C | 0.77 M⁻¹s⁻¹ | 0.27 M⁻¹s⁻¹ |
Note: While this data was generated with DBCO, a similar cyclooctyne, the trends observed regarding buffer and pH effects are generally applicable to BCN-based SPAAC reactions.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for the conjugation of an azide-modified protein with this compound.
1. Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.5).
-
This compound.
-
Anhydrous DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching reagent (optional): e.g., excess azide-containing small molecule.
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette).
2. Procedure:
-
Prepare Protein Solution: Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in the reaction buffer. If the protein contains free thiols that could cause side reactions, consider pre-treatment with iodoacetamide.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-100 mM. Prepare this solution fresh before each use.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle shaking. The optimal time should be determined empirically.
-
-
Quenching (Optional): To consume any unreacted this compound, a small molecule containing an azide can be added in excess.
-
Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
Mandatory Visualizations
References
Navigating Solubility Challenges with endo-BCN-L-Lysine: A Technical Guide
Researchers and drug development professionals often encounter solubility hurdles when working with critical bioconjugation reagents like endo-BCN-L-Lysine. This technical support center provides a comprehensive resource for troubleshooting common solubility issues, offering detailed protocols and frequently asked questions to ensure seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an artificial amino acid containing a bicyclo[6.1.0]nonyne (BCN) moiety. The BCN group is a strained alkyne used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] It serves as a linker molecule, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The presence of the hydrophobic BCN group can contribute to poor aqueous solubility.[3]
Key Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C17H26N2O4 | |
| Molecular Weight | 322.4 g/mol | |
| Appearance | Off-white powder |
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common challenge due to the hydrophobic nature of the BCN moiety. Here are the recommended first steps:
-
Prepare a concentrated stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice. For the related compound exo-BCN-L-Lysine, a concentration of 2.5 mg/mL in DMSO has been reported, sometimes requiring warming to 60°C.
-
Utilize a basic buffer system. A stock solution of 100mM this compound can be prepared in 0.2M NaOH with 15% DMSO.
-
Perform serial dilutions of your stock solution into the desired aqueous buffer.
Q3: Are there alternative solvents I can use to dissolve this compound?
While DMSO is the most frequently cited solvent, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can also be tested. For Fmoc-protected this compound, solubility in DMF and dichloromethane (DCM) has been noted.
Q4: How does pH affect the solubility and stability of this compound?
The solubility of lysine derivatives can be significantly influenced by pH. The use of a basic solution (0.2M NaOH) to prepare a stock solution suggests that deprotonation of the carboxylic acid and/or the amino group of the lysine residue enhances solubility. However, it is important to be aware that the alkyne functionality in BCN derivatives can be unstable under acidic conditions. Therefore, maintaining a neutral to slightly basic pH for your final experimental solution is recommended.
Q5: Can I store the prepared this compound solution?
It is highly recommended to use the diluted solution immediately after preparation. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration of the organic co-solvent is too low to maintain solubility. The pH of the final solution is not optimal. | Increase the percentage of the organic co-solvent in the final solution (e.g., 1-10% v/v). Ensure the final buffer pH is neutral to slightly basic. Consider a final dilution into a buffer like HEPES immediately before use. |
| Compound appears oily or does not fully dissolve in organic solvent | The compound may have absorbed moisture. The solvent quality may be poor. | Ensure the compound has been stored in a cool, dry place, protected from light and moisture. Use fresh, anhydrous grade solvent. Gentle warming and vortexing may aid dissolution. |
| Loss of reactivity in subsequent experiments | The BCN alkyne group may have degraded due to improper storage or handling, especially under acidic conditions. | Prepare fresh solutions for each experiment. Avoid prolonged exposure to acidic pH. Store stock solutions appropriately at low temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol is based on a supplier's recommendation for achieving a high concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
0.2M Sodium Hydroxide (NaOH) solution
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
To prepare a 100mM stock solution, add the appropriate volume of a pre-mixed solution of 15% DMSO in 0.2M NaOH.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
This stock solution should be used to prepare fresh dilutions and not stored for long periods.
Protocol 2: General Method for Improving Solubility using a Co-solvent
This protocol provides a general workflow for screening co-solvents to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Water-miscible organic co-solvents (e.g., DMSO, DMF, ethanol)
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Vortex each solution and visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
(Optional) To quantify solubility, centrifuge the solutions to pellet any precipitate and measure the concentration of the supernatant using an appropriate analytical method.
Visual Guides
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Purification of endo-BCN-L-Lysine Labeled Proteins
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with endo-BCN-L-Lysine labeled proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of purifying these chemically modified biomolecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your BCN-labeled protein in a practical question-and-answer format.
Question 1: Why is my protein yield significantly lower after the labeling and purification process?
Answer: Low recovery of your labeled protein can stem from several factors introduced during or after the labeling reaction. Here are the most common causes and their solutions:
-
Protein Aggregation: The bicyclononyne (BCN) moiety is hydrophobic. Attaching it to surface lysines can increase the overall hydrophobicity of the protein, leading to the formation of aggregates.[1][2] Aggregates are often lost during purification, as they may precipitate or be filtered out.
-
Solution: Perform labeling at the lowest feasible protein concentration to reduce intermolecular interactions.[3] Consider adding stabilizing excipients like arginine or polysorbate to the labeling and purification buffers. Lowering the temperature to 4°C during the reaction and purification can also help mitigate aggregation.[1][3]
-
-
Precipitation During Labeling: The addition of this compound, often dissolved in an organic solvent like DMSO, can cause the protein to precipitate if the final solvent concentration is too high.
-
Solution: Minimize the volume of organic solvent added. Add the labeling reagent dropwise to the protein solution while gently stirring to avoid localized high concentrations.
-
-
Non-specific Binding to Chromatography Resin: Increased hydrophobicity can cause the labeled protein to bind non-specifically to chromatography columns, especially those used for affinity or ion-exchange chromatography.
-
Solution: Add a non-ionic detergent (e.g., 0.01% Tween-20) or a modest amount of a polar organic solvent (e.g., 5% isopropanol) to your purification buffers to disrupt hydrophobic interactions.
-
-
Inappropriate Purification Strategy: The chosen chromatography method may not be suitable for the modified protein. For instance, if the labeling reaction alters the protein's charge, its binding behavior on an ion-exchange column will change.
-
Solution: Re-evaluate your purification strategy. Size Exclusion Chromatography (SEC) is often the most robust first step post-labeling as it is less affected by changes in surface properties. Hydrophobic Interaction Chromatography (HIC) can also be highly effective.
-
Question 2: My final product contains aggregates. How can I remove them and prevent their formation?
Answer: Aggregate removal is a critical step for ensuring the quality and safety of your final product.
-
Removal of Existing Aggregates:
-
Size Exclusion Chromatography (SEC): This is the most effective and widely used method for separating monomers from dimers and higher-order aggregates based on size. It is often used as a final "polishing" step.
-
-
Prevention of Aggregates:
-
Optimize Buffer Conditions: Screen different buffer pH values and ionic strengths. Proteins are often least soluble at their isoelectric point (pI); ensure your buffer pH is at least one unit away from the protein's pI.
-
Use Stabilizing Additives: Incorporate additives such as arginine (0.5-1 M), glycerol (5-10%), or non-ionic detergents into your buffers to enhance protein stability.
-
Control Protein Concentration: Keep the protein concentration as low as practically possible during all steps, especially during elution from a concentration step like affinity or ion-exchange chromatography.
-
Question 3: How can I efficiently remove unreacted this compound from my labeled protein sample?
Answer: Removing small molecule contaminants like excess BCN-lysine is crucial. Due to the significant size difference between the protein and the labeling reagent, several methods are effective:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the preferred method as it efficiently separates the large labeled protein from the small, unreacted BCN-lysine, which will elute much later.
-
Dialysis / Diafiltration: Extensive dialysis against a large volume of buffer (e.g., 3-4 buffer exchanges of at least 100x the sample volume) can effectively remove small molecules. Tangential flow filtration (TFF) is a faster alternative for larger sample volumes.
-
Desalting Columns: For rapid, small-scale cleanup, pre-packed desalting columns (e.g., PD-10) can be used. These operate on the principle of size exclusion.
Frequently Asked Questions (FAQs)
Q1: Which chromatography method is best for purifying BCN-labeled proteins?
A1: The optimal method depends on your protein's properties and the specific impurities you need to remove. A multi-step approach is often best.
-
Size Exclusion Chromatography (SEC): Highly recommended as a polishing step. It is excellent for removing aggregates and residual labeling reagents without being affected by the protein's surface chemistry.
-
Ion Exchange Chromatography (IEX): Offers high resolution but may require optimization. The labeling reaction neutralizes the positive charge of lysine residues, which can lower the protein's isoelectric point (pI). You may need to adjust the buffer pH or salt gradient to achieve proper binding and elution.
-
Hydrophobic Interaction Chromatography (HIC): A powerful option, as it separates molecules based on hydrophobicity. Since BCN labeling increases hydrophobicity, HIC can effectively separate unlabeled, partially labeled, and fully labeled species.
-
Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this can be a good initial capture step before the labeling reaction. Using it after labeling may be challenging if the BCN label sterically hinders the tag or if the modified protein binds non-specifically to the resin.
Q2: How does BCN labeling affect my protein's behavior on Ion Exchange Chromatography (IEX)?
A2: The primary amine on the lysine side chain, which is positively charged at neutral pH, is converted into an amide bond during labeling. This neutralizes the charge at that position. The overall effect is a decrease in the protein's net positive charge and a lowering of its isoelectric point (pI).
-
For Cation Exchange (binding negatively charged resin): The labeled protein will bind less tightly than the unlabeled protein. It will elute at a lower salt concentration.
-
For Anion Exchange (binding positively charged resin): The labeled protein will bind more tightly than the unlabeled protein, requiring a higher salt concentration to elute. This change in binding affinity can be exploited to separate different labeled species.
Q3: What analytical techniques should I use for quality control of my final product?
A3: A comprehensive quality control assessment is critical.
-
Purity and Aggregation Analysis: High-Performance Liquid Chromatography with a Size Exclusion column (SEC-HPLC) is the gold standard for quantifying monomer, aggregate, and fragment content.
-
Confirmation of Labeling and Homogeneity: Mass Spectrometry (MS) is essential to confirm the covalent attachment of the BCN moiety and to determine the distribution of labeled species (e.g., 0, 1, 2, or more labels per protein).
-
Purity (SDS-PAGE): Reducing and non-reducing SDS-PAGE can provide a qualitative assessment of purity and detect gross aggregation or fragmentation.
Data Presentation: Comparison of Purification Techniques
The table below summarizes the general characteristics of the primary chromatography techniques for purifying BCN-labeled proteins. The actual performance will vary based on the specific protein and experimental conditions.
| Feature | Size Exclusion (SEC) | Ion Exchange (IEX) | Hydrophobic Interaction (HIC) |
| Primary Separation Principle | Hydrodynamic radius (Size) | Net surface charge | Surface hydrophobicity |
| Resolution | Moderate | High | High |
| Capacity | Low to Moderate | High | High |
| Ability to Remove Aggregates | Excellent | Good | Good |
| Ability to Remove Excess Label | Excellent | Poor | Moderate to Good |
| Key Advantage for BCN Proteins | Unaffected by surface changes; excellent for polishing. | Can separate species with different degrees of labeling. | Directly exploits the increased hydrophobicity from the BCN label. |
| Potential Challenge | Sample dilution; low throughput. | Requires optimization due to pI shifts; potential for non-specific binding. | High salt may induce aggregation; requires screening of resins and conditions. |
| Typical Recovery | > 90% | 70-95% | 60-90% |
| Typical Purity Achieved | > 99% (as polishing step) | > 98% | > 98% |
Experimental Protocols & Workflows
Logical Workflow for Purification Strategy
The following diagram outlines a decision-making process for establishing a purification workflow for a BCN-labeled protein.
Caption: Decision workflow for selecting a purification strategy.
Detailed Protocol 1: Removal of Excess Label & Aggregates by Size Exclusion Chromatography (SEC)
This protocol is designed as a polishing step to obtain a highly pure, monomeric-labeled protein.
-
Column and System Preparation:
-
Select a SEC column with a fractionation range appropriate for your protein's molecular weight (e.g., Superdex 200 or equivalent for an antibody).
-
Equilibrate the column with at least 2 column volumes (CVs) of your final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the recommended flow rate. Ensure the UV baseline is stable.
-
-
Sample Preparation:
-
Concentrate your labeled protein sample if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any large precipitates.
-
-
Sample Injection:
-
Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.
-
-
Chromatography Run:
-
Run the column isocratically (no gradient) with the equilibration buffer for at least 1.2 CVs.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
The first major peak to elute after the void volume is typically high molecular weight aggregates.
-
The main, symmetrical peak is your monomeric labeled protein.
-
Later, smaller peaks will correspond to low molecular weight species, including the unreacted this compound.
-
Collect fractions across the main monomeric peak.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC-HPLC to confirm purity and identify the fractions containing the highest concentration of pure monomer. Pool the desired fractions.
-
Troubleshooting Workflow for Protein Aggregation
This diagram provides a step-by-step guide to diagnosing and solving aggregation issues.
Caption: A logical workflow for troubleshooting protein aggregation.
References
Technical Support Center: Endo-BCN-L-Lysine Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using endo-BCN-L-Lysine, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is an amino acid derivative containing a bicyclo[6.1.0]nonyne (BCN) moiety.[1] BCN is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that allows for the efficient and specific covalent labeling of biomolecules under physiological conditions without the need for a toxic copper catalyst.[2][] It is commonly used to conjugate molecules such as fluorophores, biotin, or drugs to proteins and other biomolecules that have been modified to contain an azide group.[1][4]
Q2: What are the primary causes of non-specific binding with this compound?
The main sources of non-specific binding when using this compound and other BCN derivatives are:
-
Thiol-yne Side Reactions: BCN can react with free thiol groups found in cysteine residues of proteins. This is the most significant cause of azide-independent labeling.
-
Hydrophobic Interactions: The BCN moiety, although more hydrophilic than some other cyclooctynes like DBCO, can still participate in non-specific hydrophobic interactions with proteins. This can be exacerbated by the nature of the molecule being conjugated to the BCN-lysine.
-
Electrostatic Interactions: Non-specific binding can occur due to electrostatic attraction between charged regions of the bioconjugate and the target biomolecules or surfaces.
-
Reagent Purity and Stability: Degradation of the BCN reagent, which can be sensitive to acidic conditions, may lead to reactive intermediates that contribute to background signal.
Q3: What are the key differences in reactivity and non-specific binding between endo-BCN and exo-BCN diastereomers?
Both endo- and exo-BCN diastereomers exhibit similar high reactivity in SPAAC reactions. However, the endo-BCN isomer is more commonly used, potentially due to its slightly higher reactivity and commercial availability. Structurally, the SPAAC products derived from endo-BCN may have a more open and relaxed conformation, which could influence subsequent interactions and potentially reduce certain types of non-specific binding related to steric hindrance.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing high background signal in your SPAAC experiments with this compound.
Problem: High background fluorescence or signal in negative control samples (no azide).
This indicates that the this compound conjugate is binding to cellular components or surfaces in an azide-independent manner.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting high non-specific binding.
Solutions in Detail
1. Mitigating Thiol-yne Side Reactions
The reaction between BCN and cysteine residues is a known source of non-specific labeling.
-
Experimental Protocol: Introduce a low concentration of a competing thiol reagent into your reaction buffer. β-mercaptoethanol (βME) has been shown to be effective at reducing the non-specific reaction of BCN with cysteines without significantly impacting the desired SPAAC reaction.
-
Prepare your SPAAC reaction buffer as usual (e.g., PBS, pH 7.4).
-
Add β-mercaptoethanol to a final concentration of 1-14 mM.
-
Proceed with your standard labeling protocol.
-
-
Quantitative Data: The rate of the thiol-yne reaction is approximately two orders of magnitude lower than the SPAAC reaction. In one study, the addition of 14 mM βME reduced non-specific labeling of wild-type rhodopsin (containing free cysteines) by over 80%, while the specific labeling of an azide-containing mutant remained high.
| Condition | Non-Specific Labeling (Dye/Protein Ratio) |
| Without βME | 0.095 |
| With 14 mM βME | 0.015 |
2. Optimizing the Reaction Buffer
Adjusting the composition of your reaction and wash buffers can significantly reduce non-specific binding from hydrophobic and electrostatic interactions.
-
Blocking Agents:
-
Proteins: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-2% to your incubation buffer to block non-specific protein binding sites.
-
Detergents: Include a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 in your buffers to disrupt hydrophobic interactions.
-
-
Ionic Strength: Increase the salt concentration (e.g., 150 mM NaCl) to shield electrostatic interactions.
-
pH: While SPAAC is efficient over a range of pH values, ensure the pH of your buffer is appropriate for your target biomolecule's stability and minimizes charge-based interactions.
3. Titrating Reagent Concentration
Using an excessive concentration of the this compound conjugate can lead to increased background.
-
Experimental Protocol: Perform a concentration titration experiment to determine the optimal balance between specific signal and background noise.
-
Set up parallel reactions with a range of this compound conjugate concentrations (e.g., from 0.5x to 10x your current concentration).
-
Include a negative control (no azide) for each concentration.
-
Analyze the signal-to-noise ratio for each concentration to identify the optimal working concentration.
-
4. Enhancing Wash Steps
Insufficient washing can leave unbound conjugate behind, contributing to high background.
-
Recommendations:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash.
-
Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer to help remove non-specifically bound material.
-
Experimental Protocol: General SPAAC Labeling of Proteins in Solution
This protocol provides a starting point for the bioconjugation of an azide-modified protein with an this compound-fluorophore conjugate.
Experimental Workflow Diagram
Caption: A general workflow for SPAAC-based protein labeling.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound conjugate (e.g., with a fluorescent dye).
-
Reaction Buffer: PBS, pH 7.4, with 1% BSA and 0.05% Tween-20.
-
(Optional) β-mercaptoethanol (βME).
-
Desalting column or other purification system.
Procedure:
-
Prepare Reactants:
-
Dilute the azide-modified protein to a final concentration of 1-10 µM in the Reaction Buffer.
-
Prepare a stock solution of the this compound conjugate in a compatible solvent (e.g., DMSO).
-
-
Set up the Reaction:
-
Add a 2-4 molar excess of the this compound conjugate to the protein solution.
-
If troubleshooting thiol-yne reactions, add βME to a final concentration of 1-14 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at 25°C or for 24-48 hours at 4°C. Reaction times should be optimized based on the specific reactants.
-
-
Purification:
-
Remove the excess, unreacted this compound conjugate using a desalting column, dialysis, or another appropriate purification method.
-
-
Analysis:
-
Analyze the labeled protein using SDS-PAGE with in-gel fluorescence imaging and Coomassie staining to confirm conjugation and purity. Mass spectrometry can be used to determine the degree of labeling.
-
By systematically addressing the potential causes of non-specific binding and optimizing your experimental protocol, you can achieve highly specific and efficient labeling of your target biomolecules using this compound.
References
Technical Support Center: Optimizing Buffer Conditions for SPAAC with endo-BCN-L-Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing endo-BCN-L-Lysine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a SPAAC reaction with this compound?
A2: For most bioconjugation applications with this compound, a pH range of 7.0 to 8.5 is recommended.[1] Generally, slightly alkaline conditions can increase the rate of SPAAC reactions.[2][3] However, the stability of your biomolecule at elevated pH should be a primary consideration. For selective labeling of N-terminal amino groups over lysine residues, a lower pH of around 6.3 may be ideal, due to the difference in pKa values between the α-amino group (~8) and the ε-amino group of lysine (~10).[4]
Q2: Which buffer system is best for SPAAC reactions with this compound?
A2: The choice of buffer can significantly impact reaction kinetics. While Phosphate-Buffered Saline (PBS) is commonly used, studies on other cyclooctynes have shown that HEPES buffer can lead to higher reaction rates.[2] Borate buffers are also a viable option. It is critical to avoid buffers containing primary or secondary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with any amine-reactive functionalities and can interfere with the SPAAC reaction itself.
Q3: How does temperature affect the reaction rate?
A3: Increasing the reaction temperature can significantly accelerate the SPAAC reaction. Reactions are often performed at room temperature (~25°C) or 37°C. While the reaction can proceed at 4°C, incubation times will need to be significantly longer to achieve high yields. The thermal stability of the biomolecules involved is the limiting factor for increasing the temperature.
Q4: What is the expected reactivity of this compound?
A4: Bicyclo[6.1.0]nonyne (BCN) is a highly reactive cyclooctyne due to its significant ring strain. The endo isomer of BCN is known to be slightly more reactive than the exo isomer in SPAAC reactions. The reaction rate is also dependent on the azide reaction partner, with electron-donating groups on the azide generally increasing the reaction rate.
Q5: How can I monitor the progress of my SPAAC reaction?
A5: Several analytical techniques can be used to monitor the reaction progress in real-time or by analyzing aliquots. These include:
-
NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of reactant peaks and the appearance of product peaks over time.
-
ATR-IR Spectroscopy: This technique is particularly useful for monitoring the disappearance of the characteristic azide stretching vibration at approximately 2100 cm⁻¹.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate and identify reactants and the final conjugate, allowing for quantification of conversion.
Q6: Is this compound stable in aqueous buffers?
A6: BCN derivatives are generally stable in aqueous buffers commonly used for bioconjugation. However, prolonged exposure to acidic conditions can lead to degradation of the BCN moiety. Stock solutions of this compound are typically prepared in an organic solvent like DMSO and should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | Optimize Reaction Buffer and pH: Switch to a HEPES or borate buffer system within a pH range of 7.5-8.5. Verify the final pH of your reaction mixture. Increase Reaction Time and/or Temperature: Incubate the reaction for a longer period (e.g., 12-24 hours) or increase the temperature to 25°C or 37°C, provided your biomolecule is stable under these conditions. |
| Reagent Degradation | Use Fresh Reagents: Ensure proper storage of this compound and the azide-containing molecule. Prepare fresh solutions before each experiment. |
| Steric Hindrance | Introduce a Spacer: If the azide or alkyne group is sterically hindered, consider using a derivative with a PEG spacer to improve accessibility. The presence of a PEG linker has been shown to enhance reaction rates. |
| Incorrect Reagent Concentration | Verify Concentrations: Accurately determine the concentrations of your stock solutions. Use a slight molar excess (1.5-3 fold) of one reagent to drive the reaction to completion. |
| Presence of Competing Thiols | Add a Thiol Scavenger: BCN can exhibit some cross-reactivity with free thiols (e.g., cysteine residues). The addition of a low concentration of β-mercaptoethanol (βME) can reduce this side reaction without significantly compromising the SPAAC reaction. |
Issue 2: Unexpected Side Products or Biomolecule Degradation
| Potential Cause | Recommended Solution |
| Reaction with Free Thiols | As mentioned above, BCN can react with thiols. If this is a concern, the addition of a small amount of βME can mitigate this side reaction. |
| pH Instability of Biomolecule | Perform a pH Stability Study: If you suspect your biomolecule is degrading, test its stability in the chosen reaction buffer and pH without the conjugation reagents. Adjust the pH to a milder range (e.g., 7.0-7.5) if necessary. |
| Hydrolysis of Linker or Label | Check Reagent Stability: If your this compound is part of a larger construct with, for example, an NHS ester, be aware that the ester is susceptible to hydrolysis at higher pH. Perform the reaction in a pH range of 7-9 to balance reaction rate and hydrolysis. |
Data Presentation
Table 1: Second-Order Rate Constants (k₂) for BCN Isomers with Benzyl Azide
| Strained Alkyne | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) endo | CD₃CN/D₂O (1:2) | 0.29 |
| Bicyclo[6.1.0]nonyne (BCN) exo | CD₃CN/D₂O (1:2) | 0.19 |
| Bicyclo[6.1.0]nonyne (BCN) endo | Not Specified | 0.14 |
| Bicyclo[6.1.0]nonyne (BCN) exo | Not Specified | 0.11 |
Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C. While this data is for DBCO, similar trends can be expected for BCN.
| Buffer | pH | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| PBS | 7.0 | ~0.32 - 0.85 |
| HEPES | 7.0 | ~0.55 - 1.22 |
| MES | 6.0 | Lower than PBS |
| Borate | 8.0 | High, comparable to HEPES |
| Borate | 10.0 | Up to 1.18 |
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound
-
Prepare Stock Solutions:
-
Dissolve the azide-containing biomolecule in a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in an organic solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
To the azide-modified biomolecule solution, add the this compound stock solution to achieve a 1.5 to 3-fold molar excess.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10% to avoid denaturation of the biomolecule.
-
Gently mix the reaction solution by pipetting or slow end-over-end rotation. Avoid vigorous vortexing.
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C) for 2-24 hours. The optimal time should be determined empirically.
-
-
Reaction Monitoring (Optional):
-
At various time points, take an aliquot of the reaction mixture for analysis by LC-MS, NMR, or IR spectroscopy to determine the extent of conjugation.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the nature of the biomolecule.
-
Protocol 2: Monitoring SPAAC by ¹H NMR Spectroscopy
-
Prepare Samples:
-
Prepare stock solutions of the azide-containing molecule, this compound, and an internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆ or a D₂O-based buffer).
-
-
Initiate Reaction:
-
In an NMR tube, combine the stock solutions to the desired initial concentrations (e.g., 5 mM of each reactant).
-
-
Acquire Spectra:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals of a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time to determine the rate constant.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the efficiency of endo-BCN-L-Lysine labeling
Welcome to the technical support center for endo-BCN-L-Lysine labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an amino acid derivative containing a bicyclononyne (BCN) moiety. BCN is a strained alkyne that reacts with azide-containing molecules through a bioorthogonal reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and can be performed in complex biological systems without the need for a toxic copper catalyst, making it ideal for labeling proteins and other biomolecules.[1][2][3]
Q2: What are the key factors influencing the efficiency of the SPAAC reaction?
The efficiency of the SPAAC reaction is influenced by several factors, including:
-
Reaction Buffer and pH: The choice of buffer and its pH can significantly impact reaction rates.[4][5]
-
Temperature: Higher temperatures generally increase reaction rates, but the stability of the biomolecule must be considered.
-
Concentration of Reactants: Higher concentrations of the BCN-labeled molecule and the azide probe can lead to faster reaction kinetics.
-
Steric Hindrance: The accessibility of the BCN and azide groups can affect their ability to react.
-
Reagent Stability: Proper storage and handling of this compound and the azide-containing molecule are crucial to prevent degradation.
Q3: Which is more reactive, endo-BCN or exo-BCN?
Studies have shown that the endo-BCN diastereomer is slightly more reactive than the exo-BCN form in SPAAC reactions. The endo-BCN isomer is also more commonly available commercially.
Q4: How does BCN compare to other cyclooctynes like DBCO?
Dibenzocyclooctyne (DBCO) and its derivatives generally exhibit faster reaction kinetics than BCN in SPAAC reactions. However, BCN is still a widely used reagent due to its good balance of reactivity, stability, and hydrophilicity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling experiments.
Issue 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Buffer/pH | Switch to a different buffer system. HEPES buffer has been shown to increase SPAAC reaction rates compared to PBS. Optimize the pH of the reaction buffer. A slightly alkaline pH (7.5-8.5) is often optimal for SPAAC reactions. |
| Low Reactant Concentration | Increase the concentration of the azide-containing probe. A 2-4 fold molar excess of the azide probe over the BCN-labeled protein is a good starting point. If possible, increase the concentration of the BCN-labeled protein. |
| Slow Reaction Kinetics | Increase the reaction temperature. Incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate compared to 4°C. However, ensure the temperature is compatible with the stability of your biomolecule. Increase the reaction time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, 24 hours) to determine the optimal duration. |
| Degraded Reactants | Ensure proper storage of this compound and the azide probe (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh solutions of reactants before each experiment. |
| Steric Hindrance | If the BCN group on the protein is in a sterically hindered location, consider re-engineering the protein to move the lysine residue to a more accessible site. For the azide probe, introducing a PEG spacer can increase its accessibility and enhance reaction rates. |
| Inaccurate Quantification of Reactants | Verify the concentration and degree of labeling of your BCN-modified protein using methods like mass spectrometry. Ensure the concentration of your azide probe is accurate. |
Issue 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Impure Reactants | Purify the BCN-labeled protein to remove any unreacted BCN-lysine. Size-exclusion chromatography is a common method for this. Ensure the azide probe is of high purity. |
| Hydrophobic Interactions | If using a hydrophobic azide probe, non-specific binding can occur. Consider using a more hydrophilic probe or including a mild non-ionic detergent (e.g., Tween-20) in the washing steps. The use of surfactants can create micelles which may enhance reaction rates but could also contribute to background if not properly washed. |
| Insufficient Washing | Increase the number and duration of washing steps after the labeling reaction to remove unbound azide probe. |
Experimental Protocols
General Protocol for Protein Labeling with this compound and an Azide Probe
This protocol provides a general workflow for labeling a protein that has been modified to contain an this compound residue.
Materials:
-
BCN-labeled protein in a suitable buffer (e.g., HEPES, pH 7.5)
-
Azide-containing probe (e.g., azide-fluorophore) dissolved in DMSO or an appropriate solvent
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
-
Quenching reagent (optional, e.g., excess azide-containing small molecule)
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Reactants:
-
Prepare the BCN-labeled protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of the azide-containing probe in DMSO.
-
-
Labeling Reaction:
-
Add a 2-4 fold molar excess of the azide-containing probe to the BCN-labeled protein solution.
-
Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, a large excess of an azide-containing small molecule can be added to react with any remaining BCN groups.
-
-
Purification:
-
Remove the excess, unreacted azide probe by purifying the labeled protein using a size-exclusion chromatography column appropriate for the size of your protein.
-
-
Characterization:
-
Confirm successful labeling and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
-
Quantitative Data Summary
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Relative Reaction Rate | Reference(s) |
| PBS | 7.0 | Low | |
| HEPES | 7.0 | High | |
| MES | 5.0-6.0 | Generally lower than at higher pH | |
| Borate | 9.0-10.0 | Generally higher than at neutral pH | |
| DMEM | 7.4 | Higher than RPMI | |
| RPMI | 7.4 | Lower than DMEM |
Note: Higher pH values generally increase reaction rates, with the exception of HEPES buffer where the effect is less pronounced.
Visual Guides
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting guide for low labeling efficiency.
References
Technical Support Center: Navigating Steric Hindrance in endo-BCN-L-Lysine Reactions
Welcome to the technical support center for endo-BCN-L-Lysine applications. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to steric hindrance in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my this compound reaction?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or bulky functional groups in a molecule obstructs a chemical reaction. In the context of this compound SPAAC reactions, steric hindrance can arise from either the azide-containing molecule or the biomolecule to which the this compound is attached. This hindrance can prevent the azide and the BCN group from achieving the necessary proximity and orientation for the cycloaddition to occur efficiently, leading to lower yields and slower reaction rates. The endo isomer of BCN is thought to possess a more "open" configuration, which can sometimes mitigate steric clashes better than the exo isomer.[1]
Q2: I am observing a very low or no yield in my conjugation reaction. What are the likely causes related to steric hindrance?
A2: Low or no yield is a common problem when dealing with sterically demanding substrates. The primary causes include:
-
Inaccessible reactive sites: The azide or BCN group may be buried within the folded structure of a protein or surrounded by other bulky groups.
-
Steric clash between large molecules: When conjugating two large biomolecules, their sheer size can prevent the reactive moieties from interacting.
-
Suboptimal reaction conditions: The chosen solvent, temperature, or pH may not be ideal for overcoming the activation energy barrier imposed by steric hindrance.
Q3: How does the structure of the azide partner affect the reaction with this compound?
A3: The steric bulk of the azide-containing molecule has a significant impact on the reaction kinetics. While endo-BCN is less sensitive to the steric bulk of the azide compared to more sterically demanding cycloalkynes like DBCO, there is still an observable effect.[2] Generally, primary azides react faster than secondary azides, which in turn are faster than tertiary azides. For particularly bulky azides, a noticeable decrease in the reaction rate can be expected.
Q4: Can using a spacer or linker help overcome steric hindrance?
A4: Yes, incorporating a flexible linker, such as a polyethylene glycol (PEG) chain, between the reactive moiety (azide or BCN) and the bulky molecule can significantly improve reaction efficiency. A linker increases the distance and flexibility of the reactive group, allowing it to extend away from the bulk of the molecule and more easily access its reaction partner.
Troubleshooting Guides
Problem 1: Low Reaction Yield or Incomplete Conjugation
| Possible Cause | Recommended Solution |
| Steric hindrance from a bulky azide substrate | 1. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours).2. Increase Temperature: Raise the reaction temperature in increments (e.g., from 4°C to 25°C or 37°C) to provide more energy to overcome the activation barrier. Monitor protein stability at higher temperatures.3. Increase Reactant Concentration: A higher concentration of one or both reactants can increase the frequency of molecular collisions, driving the reaction forward. |
| Inaccessibility of the this compound on a protein | 1. Introduce a PEG Linker: If designing the construct is an option, use an this compound with an integrated PEG spacer.2. Optimize pH: Adjusting the pH of the reaction buffer can sometimes induce conformational changes in the protein, potentially exposing the BCN moiety. A pH range of 7.0-8.5 is a good starting point for lysine conjugations.[3]3. Mild Denaturation: In some cases, using a low concentration of a denaturant (e.g., urea, guanidinium chloride) can partially unfold the protein and improve accessibility. This should be done with caution to ensure the protein can be refolded correctly. |
| Poor Solubility of Reactants or Conjugate | 1. Optimize Solvent System: For reactions with small molecules, consider using a co-solvent system (e.g., DMSO/water, DMF/water) to improve solubility. For biomolecules, ensure the buffer composition is optimal for protein solubility.2. Use Solubilizing Tags: Incorporate hydrophilic tags or linkers into your constructs to enhance aqueous solubility. |
Problem 2: Slow Reaction Rate
| Possible Cause | Recommended Solution |
| Inherently slow reaction due to steric bulk | 1. Increase Temperature: As with low yield, increasing the temperature can significantly accelerate the reaction rate.2. Optimize Buffer: The choice of buffer can influence reaction kinetics. Empirically test different buffer systems (e.g., PBS, HEPES, Borate) to find the optimal one for your specific system.[4] |
| Low effective concentration of reactants | 1. Increase Overall Concentration: If possible without causing solubility issues, increase the molar concentrations of your reactants.2. Use a higher molar excess of one reactant: Driving the reaction with a 5- to 20-fold molar excess of the less sterically hindered or more readily available component can improve the reaction rate. |
Data Presentation
Table 1: Comparative Second-Order Rate Constants (k₂) for BCN with Different Azides
This table illustrates the effect of azide steric bulk on the reaction rate with BCN.
| Cycloalkyne | Azide Type | Azide Moiety | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | Primary | Benzyl Azide | ~0.29[1] |
| BCN | Primary | 2-azidoethanol | 0.024 |
| BCN | Secondary | 2-azidopropanol | 0.016 |
| BCN | Tertiary | 2-azido-2-methylpropanol | 0.012 |
Note: Reaction conditions can influence rates. Data is for comparative purposes.
Table 2: Comparison of Second-Order Rate Constants (k₂) for Different Cycloalkynes with Benzyl Azide
This table provides a comparison of endo-BCN reactivity with other common cycloalkynes.
| Cycloalkyne | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | ~0.29 | Good reactivity, smaller size, lower lipophilicity. |
| exo-BCN | ~0.19 | Slightly lower reactivity than endo-BCN. |
| DBCO | ~0.6 - 1.0 | Very high reactivity, but bulkier and more lipophilic. |
| DIBO | ~0.3 - 0.7 | High reactivity, structurally different from BCN and DBCO. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Conjugation to an Azide-Modified Protein
This protocol provides a framework for systematically optimizing the reaction conditions when steric hindrance is suspected to be an issue.
1. Materials and Reagents:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4).
-
This compound (or a PEGylated derivative).
-
Stock solution of this compound in an appropriate solvent (e.g., DMSO, water).
-
Reaction buffers with varying pH (e.g., 6.5, 7.4, 8.5).
-
Quenching reagent (e.g., excess azide-containing small molecule like sodium azide).
-
Analytical tools (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry).
2. Experimental Setup (Small-Scale Optimization):
-
Set up a matrix of reactions in parallel to test different conditions. A typical starting point would be:
-
Molar Ratio: Test a 5-fold, 10-fold, and 20-fold molar excess of this compound over the azide-modified protein.
-
Temperature: Run parallel reactions at 4°C, 25°C (room temperature), and 37°C.
-
pH: Test each condition in buffers at pH 7.4 and 8.5.
-
3. Reaction Procedure:
-
Prepare the azide-modified protein at a known concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Add the calculated amount of the this compound stock solution to each reaction vessel. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reactions for a set period (e.g., 2, 8, and 24 hours), taking aliquots at each time point for analysis.
-
(Optional) Quench the reaction by adding a large excess of a small molecule azide.
4. Analysis:
-
SDS-PAGE: Analyze the reaction aliquots to visualize the formation of the higher molecular weight conjugate. A shift in the protein band indicates successful conjugation.
-
SEC-HPLC: Use size-exclusion chromatography to separate the conjugated product from unreacted protein and excess reagents, and to assess for aggregation.
-
Mass Spectrometry: Use LC-MS or MALDI-TOF to confirm the identity of the conjugate and determine the degree of labeling.
5. Scaling Up:
-
Once the optimal conditions (molar ratio, temperature, pH, and time) have been identified from the small-scale trials, scale up the reaction accordingly.
Mandatory Visualizations
Caption: Mechanism of steric hindrance in SPAAC reactions.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing endo-BCN-L-Lysine with DBCO for protein labeling
An Objective Comparison of endo-BCN-L-Lysine and DBCO for Protein Labeling
For researchers and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is critical for success. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts[1][2]. Within the SPAAC toolkit, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are two of the most prominent cyclooctynes used for reacting with azide-modified proteins.
This guide provides an objective, data-driven comparison between this compound and DBCO-based reagents for protein labeling, focusing on reaction kinetics, stability, and practical application to help inform your selection process.
Quantitative Performance Comparison
The choice between BCN and DBCO often involves a trade-off between reaction speed and stability. DBCO derivatives are widely recognized for their high reaction rates, while BCN offers advantages in terms of stability and physical properties[3][4][5]. The following table summarizes key quantitative data for these reagents.
| Parameter | endo-BCN | DBCO | Key Considerations |
| Reaction Rate (k₂) with Benzyl Azide | ~0.03 - 0.28 M⁻¹s⁻¹ | ~0.34 - 1.0 M⁻¹s⁻¹ | DBCO is generally 3-10 times faster with standard azides due to higher ring strain. BCN's rate can be enhanced with electron-deficient azides. |
| Stability (Half-life in Glutathione) | ~6 hours | ~71 minutes | BCN is significantly more stable in the presence of endogenous thiols, making it more robust for long-term studies in reducing environments. |
| Intracellular Stability | Lower stability reported in RAW264.7 macrophage-like cells (79% degradation in 24h). | Moderate stability reported in RAW264.7 cells (36% degradation in 24h). | Stability can be cell-type and environment-dependent. DBCO has shown instability with the reducing agent TCEP. |
| Physical Properties | Smaller, less lipophilic. | Larger, more lipophilic. | BCN's smaller size can reduce steric hindrance and improve the solubility of the final conjugate. |
Deciding Between BCN and DBCO
The optimal linker is application-dependent.
Choose DBCO when:
-
Speed is critical: For applications requiring rapid labeling at low concentrations or in dynamic systems, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a concern: For labeling easily accessible azides, DBCO provides high efficiency.
-
The experimental conditions do not involve strong reducing agents like TCEP.
Choose endo-BCN when:
-
Stability is paramount: For long-term intracellular studies or experiments in reducing environments rich in thiols, BCN's enhanced stability is crucial.
-
Minimizing perturbation is key: BCN's smaller size and lower lipophilicity can improve the solubility of protein conjugates and minimize potential interference with biological function.
-
Alternative reactivity is desired: Unlike DBCO, BCN can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, offering an additional mode of bioorthogonal conjugation.
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the core reaction and the experimental workflow for labeling a protein.
Experimental Protocol: General NHS Ester Labeling of Proteins
This protocol provides a general procedure for labeling proteins containing primary amines (e.g., lysine residues) with BCN-NHS or DBCO-NHS esters. Optimization may be required for specific proteins.
Materials Required:
-
Protein of interest (0.5-10 mg/mL)
-
BCN-NHS or DBCO-NHS ester reagent
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: Amine-free buffer, pH 7-9. Recommended: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5. Avoid Tris or glycine buffers.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting columns (e.g., gel filtration) appropriate for the protein size.
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the chosen Reaction Buffer. Ensure the protein concentration is between 1-10 mg/mL for optimal labeling.
-
-
NHS Ester Reagent Preparation:
-
NHS esters are moisture-sensitive. Allow the vial to come to room temperature before opening.
-
Immediately before use, dissolve the BCN-NHS or DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and desired degree of labeling.
-
For protein concentrations >5 mg/mL, start with a 10-fold molar excess.
-
For protein concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.
-
-
Mix gently by pipetting or vortexing.
-
-
Incubation:
-
Incubate the reaction for 1 to 4 hours at room temperature, or overnight on ice or at 4°C. Protect the reaction from light if using a fluorescently tagged reagent.
-
-
Stopping the Reaction (Optional):
-
To quench any unreacted NHS ester, add Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the unreacted BCN/DBCO reagent and byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
References
reaction kinetics of endo-BCN-L-Lysine compared to other cyclooctynes
A Comparative Guide to the Reaction Kinetics of endo-BCN-L-Lysine and Other Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals delving into the realm of bioorthogonal chemistry, the selection of the appropriate chemical tools is paramount for experimental success. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful technique for covalently labeling biomolecules in living systems without the need for cytotoxic copper catalysts.[1] The kinetics of this reaction are dictated by the structure of the cyclooctyne, with various derivatives exhibiting a wide range of reactivities. This guide provides a comparative analysis of the reaction kinetics of this compound against other commonly employed cyclooctynes, supported by experimental data and detailed protocols.
Quantitative Comparison of Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), which provides a measure of how rapidly the cyclooctyne and an azide react. A higher rate constant is often desirable, particularly when working with low concentrations of biomolecules or when temporal resolution is critical.[1]
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a standard model azide, providing a basis for comparison.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (endo-isomer) | endo-BCN | 0.29[2] |
| Bicyclo[6.1.0]nonyne (exo-isomer) | exo-BCN | 0.19[2] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |
| Biarylazacyclooctynone | BARAC | 3.4 |
| Difluorinated Cyclooctyne | DIFO | ~0.08 |
| Azacyclooctyne | AZA | 0.3 |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficacy of different SPAAC reagents. Nuclear Magnetic Resonance (NMR) spectroscopy is a commonly used technique to monitor the progress of these reactions and determine second-order rate constants.
Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction between a cyclooctyne and an azide using quantitative ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne derivative (e.g., this compound)
-
Azide derivative (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O mixture)
-
Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5-10 mM of each reactant). A slight excess of one reactant can be used to ensure pseudo-first-order conditions if desired.
-
-
Reaction Initiation:
-
Thoroughly mix the reactants in the NMR tube.
-
Quickly place the NMR tube into the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25 °C).
-
-
Time-Course Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate. For slower reactions, spectra might be taken every 30-60 minutes, while faster reactions may require acquisition every few minutes.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being monitored) to allow for quantitative integration.
-
-
Data Analysis:
-
Process the acquired NMR spectra (e.g., Fourier transform, phase correction, baseline correction).
-
For each spectrum, integrate the signals corresponding to a disappearing reactant peak (either the cyclooctyne or the azide) and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard of known concentration.
-
Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time. The slope of the resulting line will be proportional to the second-order rate constant (k). Alternatively, use the appropriate integrated rate law equation for a second-order reaction to calculate k.
-
Visualizations
SPAAC-Mediated Bioorthogonal Labeling Workflow
The following diagram illustrates a typical experimental workflow for labeling a biomolecule of interest using a SPAAC reaction.
Caption: A generalized workflow for bioorthogonal labeling using SPAAC.
Logical Relationship of SPAAC Reaction Components
The following diagram illustrates the fundamental components and outcome of a Strain-Promoted Azide-Alkyne Cycloaddition reaction.
References
A Head-to-Head Comparison of endo-BCN-L-Lysine and Other Bioorthogonal Reagents for Stability and Reactivity
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of a suitable chemical reporter is a critical decision that profoundly impacts experimental success. Among the diverse toolkit of available reagents, endo-BCN-L-Lysine has emerged as a valuable tool for strain-promoted alkyne-azide cycloaddition (SPAAC) and strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC). This guide provides an objective comparison of the stability and reaction kinetics of this compound against other commonly used bioorthogonal reagents, supported by experimental data to inform your selection process.
Stability Under Physiological and Experimental Conditions
The stability of a bioorthogonal reagent is paramount, as its degradation prior to the desired reaction can lead to reduced yields and ambiguous results. The stability of this compound has been evaluated in various contexts, revealing both its strengths and limitations compared to other reagents.
In a study assessing the stability of bioorthogonal groups within the harsh environment of immune cell phagosomes, BCN was found to be the least stable among the tested strained alkynes. After a 24-hour incubation in RAW264.7 macrophage-like cells, 79% of BCN groups had degraded. In contrast, DBCO (dibenzocyclooctyne) showed moderate stability with 36% degradation, while acetylenyl groups remained remarkably stable with less than 6% degradation[1].
However, in the presence of the biological thiol glutathione (GSH), BCN demonstrates greater stability than DBCO. One study reported a half-life of approximately 6 hours for BCN in the presence of GSH, whereas DBCO had a much shorter half-life of 71 minutes[2]. This suggests that the specific chemical environment plays a crucial role in the relative stability of these reagents. It is also noteworthy that in a protein environment, BCN has shown instability under various conditions, including in the presence of TCEP and at a neutral pH of 7.2[2].
For long-term storage, exo-BCN-L-Lysine, a diastereomer of the endo form, is recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month. While specific data for this compound was not found, similar storage conditions are advisable.
| Reagent/Functional Group | Condition | Stability Metric | Reference |
| BCN | RAW264.7 cells, 24h | 79% degraded | [1] |
| DBCO | RAW264.7 cells, 24h | 36% degraded | |
| Acetylenyl | RAW264.7 cells, 24h | <6% degraded | |
| BCN | Glutathione (GSH) | t½ ≈ 6 hours | |
| DBCO | Glutathione (GSH) | t½ = 71 minutes | |
| Tetrazine (alkyl substituted) | Fetal Bovine Serum, 37°C, 10h | >96% remaining |
Reaction Kinetics: A Balancing Act of Speed and Specificity
The rate of a bioorthogonal reaction is a key determinant of its utility, particularly for in vivo applications where low concentrations and short timeframes are common. This compound participates in both SPAAC with azides and SPIEDAC with tetrazines, with the latter being exceptionally fast.
The reaction between BCN and tetrazines is among the fastest bioorthogonal reactions. The rate can be tuned by modifying the substituents on the tetrazine ring, with electron-withdrawing groups generally increasing the reaction rate. For instance, the reaction of BCN with 3,6-diphenyl-1,2,4,5-tetrazine has a second-order rate constant of 3.6 M⁻¹s⁻¹ in methanol. By introducing pyridin-2-yl substituents, the rate can be significantly increased. A new class of sterically shielded, sulfonated tetrazoles has been shown to react with BCN with exceedingly fast kinetics, with second-order rate constants ranging from 11,400 to 39,200 M⁻¹s⁻¹.
Compared to other click chemistry reactions, the tetrazine-BCN ligation is generally faster than SPAAC reactions. For example, the reaction of DBCO with an azide has a second-order rate constant of approximately 2.1 M⁻¹s⁻¹. While the reaction of BCN with phenyl azides can be faster than with benzyl azides due to an inverse-electron demand mechanism. The reaction between a tetrazine and a trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions reported to date, with some derivatives reaching rates of up to 3,300,000 M⁻¹s⁻¹.
| Reaction Pair | Second-Order Rate Constant (k₂) | Conditions | Reference |
| BCN + 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 M⁻¹s⁻¹ | Methanol, ambient temp. | |
| BCN + Sulfonated tetrazole | 11,400 - 39,200 M⁻¹s⁻¹ | Acetonitrile:phosphate buffer (1:1) | |
| DBCO-PEG4-acid + Azide-PEG4-acid | 2.1 ± 0.2 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | |
| Tz + TCO-OH | 210 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | |
| d-TCO + 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 M⁻¹s⁻¹ | Water, 25°C | |
| Cyclopropane-fused TCO + Tetrazine | 3,300,000 ± 40,000 M⁻¹s⁻¹ | Water, 25°C |
Experimental Protocols
General Protocol for Assessing Reagent Stability in Biological Media
This protocol provides a general framework for evaluating the stability of a bioorthogonal reagent in a complex biological medium such as cell lysate or serum.
-
Preparation of Reagent Stock Solution: Dissolve the bioorthogonal reagent (e.g., this compound) in a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Incubation: Add the stock solution to the biological medium (e.g., cell lysate or fetal bovine serum) to a final desired concentration. A control sample should be prepared by adding the reagent to a simple buffer (e.g., PBS).
-
Time-Course Sampling: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: The reaction in the aliquot can be quenched by adding a suitable reagent or by immediate analysis. The concentration of the remaining active bioorthogonal reagent is quantified using an appropriate analytical method, such as HPLC or by reacting it with a fluorescently labeled reaction partner and measuring the resulting fluorescence.
-
Data Analysis: Plot the percentage of remaining reagent against time to determine the stability profile and half-life of the reagent in the tested medium.
General Protocol for Determining Second-Order Rate Constants
This protocol outlines a general method for determining the reaction kinetics of a bioorthogonal reaction pair.
-
Preparation of Reactant Solutions: Prepare stock solutions of the two reactants (e.g., this compound and a tetrazine-fluorophore conjugate) in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Initiation: Mix the two reactant solutions at known concentrations in a cuvette or microplate well.
-
Monitoring the Reaction: Follow the progress of the reaction over time by monitoring a change in a physical property, such as UV-Vis absorbance or fluorescence. For example, the reaction between a tetrazine and BCN can be monitored by the decrease in the characteristic absorbance of the tetrazine.
-
Data Acquisition: Record the absorbance or fluorescence at regular intervals until the reaction is complete.
-
Calculation of Rate Constant: The second-order rate constant (k₂) can be determined by fitting the kinetic data to the appropriate integrated rate law equation. For a second-order reaction with equal initial concentrations of reactants, the equation is 1/[A]t - 1/[A]₀ = k₂t, where [A]t is the concentration at time t, and [A]₀ is the initial concentration.
Visualizing Workflows and Relationships
To provide a clearer understanding of the experimental processes and the factors influencing the choice of a bioorthogonal reagent, the following diagrams illustrate a typical workflow for antibody-drug conjugate (ADC) synthesis using this compound and the logical relationship between reagent properties and experimental outcomes.
References
A Head-to-Head Comparison: Endo-BCN-L-Lysine in Strain-Promoted vs. Copper-Catalyzed Click Chemistry
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for advancing research, diagnostics, and therapeutics. "Click chemistry" has emerged as a powerful toolset for these applications, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an in-depth, objective comparison of endo-BCN-L-Lysine, a key reagent in SPAAC, and the traditional copper-catalyzed approach, supported by quantitative data and detailed experimental protocols.
Executive Summary: Biocompatibility vs. Reaction Speed
The primary advantage of employing this compound in a SPAAC reaction is the elimination of the need for a cytotoxic copper catalyst, making it an ideal choice for applications within living systems.[1][2] While CuAAC often boasts faster reaction kinetics, the inherent toxicity of copper can interfere with biological processes and cell viability.[1][3][4] The choice between these two powerful techniques ultimately hinges on the specific requirements of the experiment, balancing the need for biocompatibility against the demand for rapid reaction times.
Quantitative Performance Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between endo-BCN-mediated SPAAC and CuAAC.
Table 1: Reaction Kinetics
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Second-Order Rate Constant (k₂) | ~0.1 - 0.29 M⁻¹s⁻¹ | 10¹ - 10⁴ M⁻¹s⁻¹ |
| Typical Reaction Time | 30 minutes - 12 hours | 1 - 24 hours |
| Catalyst Required | None | Copper(I) |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Table 2: Biocompatibility and Cytotoxicity
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Biocompatibility | High; suitable for live cell and in vivo applications. | Limited due to copper-induced cytotoxicity. |
| Cell Viability (Typical Conditions) | Generally high. | Can be significantly reduced. For example, exposure of HepG2 cells to 250 μg/mL copper sulfate for 48 hours resulted in only 13.1% cell viability. |
| Mitigation of Toxicity | Not applicable. | Use of copper-chelating ligands (e.g., THPTA, BTTAA) can reduce cytotoxicity by stabilizing the Cu(I) ion and minimizing the generation of reactive oxygen species. |
Reaction Mechanisms and Experimental Workflows
To better understand the fundamental differences between these two methodologies, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for protein labeling.
Caption: Reaction mechanisms for SPAAC and CuAAC.
References
Assessing the Efficiency of endo-BCN-L-Lysine Conjugation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for homogeneous and precisely controlled antibody-drug conjugates (ADCs) is paramount. Site-specific conjugation technologies have emerged as a powerful solution to the heterogeneity inherent in traditional lysine-based conjugation methods. This guide provides a comparative analysis of endo-BCN-L-Lysine based conjugation, a bioorthogonal click chemistry approach, against conventional methods, with a focus on mass spectrometry for assessing conjugation efficiency.
This guide will delve into the experimental protocols and data supporting the use of mass spectrometry to characterize and compare the efficiency of different ADC conjugation strategies.
The Challenge of Heterogeneity in Traditional ADC Production
Traditional ADCs have historically relied on the random conjugation of cytotoxic payloads to surface-accessible lysine or cysteine residues on the monoclonal antibody (mAb). While effective, this approach leads to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][2] This heterogeneity can significantly impact the ADC's therapeutic index, pharmacokinetics, and overall efficacy.[2]
The Rise of Site-Specific Conjugation: The Role of this compound
To overcome the limitations of random conjugation, site-specific methods have been developed to produce homogeneous ADCs with a precisely controlled DAR.[3][4] One such advanced method involves the incorporation of unnatural amino acids with bioorthogonal functional groups into the antibody sequence.
This is where molecules like this compound come into play. Although the exact mechanism involves incorporating an azide-bearing unnatural amino acid into the antibody, endo-BCN (bicyclo[6.1.0]nonyne) is a key reagent for the subsequent conjugation step. The BCN group is a strained alkyne that readily reacts with an azide group on a payload via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is highly specific and can be carried out under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.
Comparing Conjugation Strategies
The efficiency and homogeneity of ADCs produced via different methods can be rigorously assessed using mass spectrometry. This technique allows for the precise determination of the DAR and the distribution of different drug-loaded species.
| Conjugation Method | Description | Key Advantages | Key Disadvantages |
| Traditional Lysine Conjugation | Involves the reaction of N-hydroxysuccinimide (NHS) esters of the linker-payload with accessible lysine residues on the antibody. | Simple and well-established protocol. | Produces a highly heterogeneous mixture of ADCs with a wide range of DARs. |
| Traditional Cysteine Conjugation | Utilizes the reduction of interchain disulfide bonds to generate free thiol groups for conjugation with maleimide-functionalized linker-payloads. | Results in a more controlled DAR and less heterogeneity compared to lysine conjugation. | Can lead to disruption of the antibody's native structure and potential instability. |
| This compound (via SPAAC) | Involves the site-specific incorporation of an azide-bearing unnatural amino acid into the antibody, followed by conjugation with a BCN-functionalized linker-payload via SPAAC. | Produces highly homogeneous ADCs with a precisely defined DAR and conjugation site. The reaction is bioorthogonal and occurs under mild conditions. | Requires genetic engineering of the antibody-producing cell line and a more complex multi-step process. |
Experimental Protocols for Assessing Conjugation Efficiency
Mass spectrometry is a cornerstone technique for the in-depth characterization of ADCs. The primary goal is to determine the average DAR and the distribution of different DAR species.
Intact Mass Analysis by LC-MS
This "top-down" approach analyzes the entire ADC molecule to provide a rapid assessment of the DAR distribution.
Sample Preparation:
-
The ADC sample is diluted to a suitable concentration (typically 0.1-1 mg/mL) in a mass spectrometry-compatible buffer, such as 200 mM ammonium acetate for native analysis.
-
For lysine-conjugated ADCs that are analyzed under denaturing conditions, the sample is diluted in a buffer containing an organic solvent like acetonitrile and an acid such as formic acid.
LC-MS Parameters (Example):
-
LC System: Agilent 1290 Infinity II LC or similar.
-
Column: A size-exclusion chromatography (SEC) column for native analysis (e.g., Agilent AdvanceBio SEC 300Å) or a reversed-phase column for denaturing analysis.
-
Mobile Phase (Native SEC): Isocratic elution with 100 mM ammonium acetate.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent 6530) or Orbitrap instrument is essential for resolving the different proteoforms.
-
Ionization: Electrospray ionization (ESI).
Data Analysis: The raw mass spectra, which show a distribution of charge states for each DAR species, are deconvoluted to obtain a zero-charge mass spectrum. This spectrum displays the different DAR species (DAR0, DAR1, DAR2, etc.) as distinct peaks, allowing for the calculation of the average DAR.
Subunit ("Middle-Down") Analysis
For cysteine-conjugated ADCs, the antibody can be fragmented by reducing the disulfide bonds, allowing for the analysis of the light and heavy chains separately.
Sample Preparation:
-
The ADC is incubated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break the interchain disulfide bonds.
-
The reduced sample is then analyzed by LC-MS.
Data Analysis: Deconvolution of the mass spectra of the light and heavy chains reveals the number of drugs conjugated to each subunit, providing a more detailed picture of the conjugation profile.
Peptide Mapping ("Bottom-Up") Analysis
This approach provides the highest resolution by identifying the specific sites of conjugation.
Sample Preparation:
-
The ADC is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using an enzyme like trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
Data Analysis: By comparing the peptide maps of the conjugated and unconjugated antibody, and through MS/MS fragmentation analysis, the specific lysine or cysteine residues that are modified with the drug-linker can be identified.
Visualizing the Workflow and Comparison
Caption: Workflow from ADC synthesis to MS analysis.
Caption: Comparison of conjugation approaches.
Conclusion
The choice of conjugation strategy has a profound impact on the final characteristics of an ADC. While traditional lysine and cysteine conjugations are established methods, they inherently produce heterogeneous products. Site-specific conjugation methods, such as those utilizing this compound and SPAAC, offer the significant advantage of producing homogeneous ADCs with a precisely controlled DAR. Mass spectrometry is an indispensable tool for characterizing these complex biomolecules, providing detailed insights into conjugation efficiency and the homogeneity of the final product. For researchers aiming to develop next-generation ADCs with an improved therapeutic window, the adoption of site-specific conjugation techniques, rigorously assessed by mass spectrometry, represents a critical step forward.
References
Validating endo-BCN-L-Lysine Labeling: A Comparative Guide to Gel Electrophoresis and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of proteins is paramount. The incorporation of bioorthogonal handles, such as endo-BCN-L-Lysine, via "click chemistry" has revolutionized the site-specific modification of biomolecules. However, the successful incorporation of these labels must be rigorously validated. This guide provides an objective comparison of gel electrophoresis-based validation of this compound labeling with alternative analytical techniques, supported by experimental protocols and data.
Introduction to this compound Labeling
This compound is an unnatural amino acid containing a bicyclononyne (BCN) moiety, a strained alkyne. This functional group is a key participant in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This allows for the covalent attachment of azide-modified molecules, such as fluorescent dyes, imaging agents, or therapeutic payloads, to a target protein with high specificity, even in complex biological environments. The validation of this labeling is a critical quality control step to ensure the efficiency and specificity of the conjugation reaction.
Primary Validation Method: Gel Electrophoresis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely accessible and effective method for validating the successful labeling of a target protein with this compound. The principle lies in the detection of a mobility shift of the labeled protein compared to the unlabeled protein. The addition of the this compound and the subsequent azide-containing probe increases the molecular weight of the target protein, causing it to migrate slower through the polyacrylamide gel.
Experimental Protocol: Validation of this compound Labeling by SDS-PAGE with In-Gel Fluorescence
This protocol outlines the steps to label a protein containing an this compound residue with an azide-functionalized fluorescent dye and validate the labeling using in-gel fluorescence imaging.
1. Protein Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein containing this compound (typically at a concentration of 1-5 mg/mL in a suitable buffer like PBS, pH 7.4) with a 5- to 20-fold molar excess of the azide-functionalized fluorescent probe (e.g., Azide-Fluor 488).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if using a light-sensitive fluorescent probe.
-
(Optional) Quench the reaction by adding an excess of a small molecule azide to consume any unreacted BCN groups.
-
Remove the excess, unreacted fluorescent probe using a desalting column or dialysis.
2. Sample Preparation for SDS-PAGE:
-
To 20 µL of the labeled protein solution, add 5 µL of 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Prepare a negative control by mixing an unlabeled protein sample with the sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE:
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (the percentage of which should be chosen based on the molecular weight of the target protein).
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
4. In-Gel Fluorescence Imaging:
-
Carefully remove the gel from the cassette and wash it briefly in deionized water.
-
Place the gel on a fluorescence gel imager.
-
Excite the gel with the appropriate wavelength for the chosen fluorophore (e.g., ~488 nm for Fluor 488) and capture the emission signal.
-
The labeled protein will appear as a fluorescent band at a higher molecular weight compared to any faint, non-specific bands in the control lane.
5. (Optional) Total Protein Staining:
-
After fluorescence imaging, the same gel can be stained with a total protein stain, such as Coomassie Brilliant Blue, to visualize all protein bands, including the unlabeled control.
Data Presentation:
| Parameter | Unlabeled Protein | Labeled Protein |
| Apparent Molecular Weight (kDa) | X | X + mass of label |
| Fluorescence Signal | Absent | Present |
Alternative Validation Methods
While SDS-PAGE is a robust and accessible method, other techniques can provide more detailed and quantitative information.
Western Blotting
Western blotting offers higher specificity and sensitivity compared to in-gel fluorescence, especially if the fluorescence signal is weak.
Experimental Protocol:
-
Follow the SDS-PAGE protocol as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes either the protein of interest or the attached label (if an antibody against the label is available).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP) or fluorescently-tagged secondary antibody.
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging.
Mass Spectrometry
Mass spectrometry (MS) is the most powerful technique for confirming successful labeling, providing precise mass information and even identifying the exact site of modification.
Experimental Protocol:
-
Analyze the intact labeled protein using techniques like Electrospray Ionization (ESI-MS) to determine the exact molecular weight of the conjugate.
-
Alternatively, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will identify the specific peptide containing the this compound and confirm the mass of the attached label.
Comparison of Validation Methods
The choice of validation method depends on the specific requirements of the experiment, including the level of detail needed, available equipment, and budget.
| Feature | SDS-PAGE with In-Gel Fluorescence | Western Blot | Mass Spectrometry |
| Principle | Separation by size, detection of fluorescence | Immunodetection of specific proteins | Precise mass measurement |
| Information Provided | Confirmation of labeling, estimation of efficiency | High-specificity confirmation of labeling | Exact mass of conjugate, site of labeling |
| Sensitivity | Moderate (ng to µg range)[1] | High (pg to ng range)[1] | Very High (fmol to amol range) |
| Quantitative | Semi-quantitative | Semi-quantitative to quantitative | Highly quantitative |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Speed | Fast | Slow | Moderate to Slow |
Visualization of Experimental Workflows
Signaling Pathway of SPAAC Reaction
Caption: Bioorthogonal labeling via SPAAC.
Experimental Workflow for SDS-PAGE Validation
References
Comparative Analysis of endo-BCN-L-Lysine for Bioorthogonal Labeling in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of endo-BCN-L-Lysine, a key reagent in bioorthogonal chemistry, across various cell lines. The information is intended to assist researchers in selecting optimal reagents and protocols for live-cell imaging and bioconjugation studies.
Executive Summary
This compound is a valuable tool for copper-free click chemistry, enabling the precise labeling of biomolecules in living systems through strain-promoted alkyne-azide cycloaddition (SPAAC). Its utility stems from a favorable balance of reactivity and stability. This guide compares its performance with alternatives and provides experimental data to support its application in different cellular contexts. While direct comparative studies across a wide range of cell lines are limited in published literature, this guide synthesizes available data to provide insights into its performance characteristics.
Performance Comparison of Bioorthogonal Reagents
The choice of a bioorthogonal reagent is critical for the success of live-cell labeling experiments. The following table summarizes the performance of this compound in comparison to other commonly used SPAAC reagents.
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| endo-BCN | ~0.29 - 0.5 | Good balance of reactivity and stability; relatively hydrophilic.[1] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Generally faster kinetics than BCN due to higher ring strain; can be less stable in certain cellular environments.[1][2] |
| DIBO (Dibenzocyclooctyne) | ~0.1 | One of the earlier developed cyclooctynes. |
| BARAC (Biarylazacyclooctynone) | ~1.3 | Significantly enhanced kinetics compared to early cyclooctynes. |
Note: Reaction rates can vary depending on the specific azide, solvent, and cellular environment.
Comparative Analysis in Specific Cell Lines
| Cell Line | Application | Observations |
| HeLa (Human cervical cancer) | Nuclear labeling of Halo-H2B-GFP | BCN-based labeling required higher concentrations of the azide probe compared to DBCO to achieve similar signal intensity, suggesting slower reaction kinetics in this context.[3][4] |
| RAW264.7 (Mouse macrophage-like) | Intracellular stability | BCN groups showed lower stability within the intracellular environment of these phagocytic cells compared to DBCO groups. |
| DC2.4 (Mouse dendritic cell) | Intracellular stability | Similar to RAW264.7 cells, BCN exhibited lower stability compared to DBCO. |
| A549 (Human lung carcinoma) | Cell labeling | Efficiently labeled with DBCO-Cy5 after metabolic incorporation of an azide-modified sialic acid, with low cytotoxicity observed for DBCO at concentrations up to 100 µM. While not a direct study of this compound, it provides a relevant protocol for a similar cell line. |
| COS-7 (Monkey kidney fibroblast) | Vimentin filament imaging | Successfully used for super-resolution imaging of vimentin filaments after genetic incorporation of this compound, demonstrating its utility in high-resolution microscopy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. The following are representative protocols that can be adapted for the use of this compound in various cell lines.
Protocol 1: General Procedure for Metabolic Labeling and Fluorescence Imaging
This protocol describes the metabolic incorporation of an azide-modified precursor followed by labeling with an this compound-fluorophore conjugate.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) for proteins)
-
Phosphate-buffered saline (PBS)
-
This compound conjugated to a fluorescent dye (e.g., this compound-FITC)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with a medium containing the azide-modified precursor (e.g., 25-50 µM Ac4ManNAz or 50-100 µM AHA). Incubate for 24-48 hours to allow for metabolic incorporation.
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated precursor.
-
Click Reaction: Incubate the cells with a solution of the this compound-fluorophore conjugate in a serum-free medium (e.g., 5-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove the unreacted probe.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the fixed cells with PBS. Counterstain nuclei with DAPI if desired. Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to evaluate the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in a biocompatible solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Evaluating the Biocompatibility of endo-BCN-L-Lysine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Among the tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) derivatives, including endo-BCN-L-Lysine, have gained prominence for their utility in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] This guide provides a comparative evaluation of the biocompatibility of conjugates formed using this compound, with a focus on alternative linker technologies, supported by available experimental data and detailed methodologies.
While direct and comprehensive biocompatibility data for this compound conjugates is limited in publicly accessible literature, this guide synthesizes available information on BCN and related linkers to provide a framework for evaluation.
Comparative Analysis of Linker Technologies
The biocompatibility of a bioconjugate is not solely determined by the payload but is significantly influenced by the physicochemical properties of the linker. Key alternatives to BCN-based linkers include other strained alkynes like dibenzocyclooctyne (DBCO) and more traditional maleimide-based linkers for conjugation to thiols.[3][4]
Stability in Biological Milieu
A crucial aspect of a linker's biocompatibility is its stability in the physiological environment, particularly in the presence of endogenous nucleophiles like glutathione (GSH). Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.[5]
Recent studies have highlighted the superior stability of BCN compared to DBCO in the presence of thiols. This is a critical consideration for intracellular applications where the concentration of GSH is high.
| Linker | Half-life in presence of Glutathione (GSH) | Reference |
| BCN | ~6 hours | |
| DBCO | 71 minutes |
This data suggests that BCN-based conjugates, such as those derived from this compound, may offer a more stable profile for intracellular drug delivery compared to their DBCO counterparts.
In Vitro Cytotoxicity
| Antibody-Drug Conjugate (ADC) | Linker Type | Target Cell Line | IC50 (nM) | Reference |
| 7300-LP3004 | Polysarcosine-modified | SHP-77 | 39.74 | |
| 7300-LP2004 | Polyethylene glycol-modified | SHP-77 | 32.17 | |
| mil40-12b | Maleamic methyl ester | SK-BR-3 | ~0.1 (estimated from graph) | |
| ADC 4a | Dibromomaleimide | BT-474 | <1 | |
| ADC 4c | Thio-bromomaleimide | BT-474 | <1 |
The cytotoxicity of an ADC is a multifactorial property dependent on the antibody, payload, linker, and the specific cancer cell line being targeted.
Hemocompatibility
Hemocompatibility is a critical parameter for intravenously administered therapeutics, assessing the potential for the conjugate to induce red blood cell lysis (hemolysis). While specific hemolysis data for this compound conjugates is not available, the table below provides an example of how such data is typically presented for functionalized nanomaterials. The percentage of hemolysis is measured at various concentrations of the test article.
| Material | Concentration (µg/mL) | Hemolysis (%) | Reference |
| Unloaded Nanoparticles | 100 | ~2.5 | |
| L-DOPA and Curcumin-Loaded Nanoparticles | 100 | ~1.5 | |
| Fe3O4-Au Cys Nanoparticles | Not specified | Low | |
| Fe3O4-Au CA Nanoparticles | Not specified | High |
Materials with hemolysis values below 5% are generally considered biocompatible. The surface chemistry of the conjugate plays a significant role in its interaction with red blood cells.
In Vivo Toxicity
Preclinical in vivo studies are essential to determine the safety profile of a bioconjugate, including the maximum tolerated dose (MTD). Below is an example of in vivo toxicity data for an ADC with a stabilized thiol-maleimide linker.
| ADC | Maximum Tolerated Dose (MTD) in Mice | Observed Effects | Reference |
| mil40-12b (maleamic methyl ester-based) | >40 mg/kg | No significant weight loss at therapeutic doses |
In vivo toxicity is a complex outcome influenced by all components of the ADC and its biodistribution.
Signaling Pathways and Cellular Responses
The conjugation chemistry itself can trigger specific biological signaling pathways that influence the overall biocompatibility of the resulting conjugate. Recent research has shown that different linker technologies can lead to distinct mechanisms of toxicity.
A study comparing DBCO-azide and thiol-maleimide chemistries for nanoparticle conjugation revealed that:
-
DBCO's hydrophobicity can cause aggregation of the conjugated antibodies on the nanoparticle surface. This aggregation can lead to the activation of the classical complement pathway , a key component of the innate immune system.
-
Thiol-maleimide chemistry , on the other hand, can result in the maleimide group reacting with thiol-containing proteins in the blood, such as albumin. This clustering of albumin can then be recognized and attacked by the alternative complement pathway .
The activation of the complement system can lead to opsonization and rapid clearance of the conjugate by phagocytic cells, as well as inflammation and other adverse effects. The choice of linker can, therefore, have a profound impact on the immunogenicity and pharmacokinetic profile of the bioconjugate.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of biocompatibility.
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted for assessing the cytotoxicity of antibody-drug conjugates.
Materials:
-
Target cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test conjugate (this compound conjugate) and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the test conjugate and controls. Replace the medium with fresh medium containing the different concentrations of the test articles. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours for cytotoxic agents).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the conjugate concentration and determine the IC50 value using a suitable curve-fitting model.
References
A Head-to-Head Comparison of endo-BCN-L-Lysine and TCO in Live-Cell Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of chemical biology, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes/alkynes standing out for its exceptional kinetics and biocompatibility. Among the dienophiles, endo-BCN-L-Lysine and trans-cyclooctene (TCO) derivatives are two of the most prominent choices for live-cell applications. This guide provides an objective, data-driven comparison of their performance in live cells to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: this compound vs. TCO
| Feature | This compound | TCO (trans-cyclooctene) Derivatives |
| Reaction Partner | Tetrazines, Azides | Tetrazines |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), iEDDA | iEDDA |
| Reaction Kinetics | Fast to Superfast (with specific tetrazoles) | Extremely Fast to Ultrafast |
| Stability | Generally high | Variable; more reactive forms can be unstable |
| Cell Permeability | Generally good | Generally good, can be modulated |
| Key Advantage | High stability and versatility | Unparalleled reaction speed |
Quantitative Performance Data
The choice between this compound and TCO often comes down to a trade-off between reaction speed and stability. The following tables summarize key quantitative data from published literature to facilitate a direct comparison.
Table 1: Reaction Kinetics
The second-order rate constants (k₂) are a measure of the reaction speed. Higher values indicate a faster reaction, which is often desirable in live-cell imaging to minimize incubation times and reagent concentrations.
| Dienophile | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| endo-BCN | Tetrazole | 11,400 - 39,200 | [1] |
| BCN | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 | [2] |
| TCO | 3,6-diphenyl-s-tetrazine | 2,000 | [3] |
| sTCO (axial) | 3,6-diphenyl-s-tetrazine | 3,300,000 | [4] |
| d-TCO (syn) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | [5] |
| TCO*-A | Cy5-tetrazine | ~10,000 | |
| TCO-E | Cy5-tetrazine | ~15,000 |
Note: Reaction rates are highly dependent on the specific tetrazine derivative and solvent conditions.
Table 2: Stability in Biological Environments
The stability of the dienophile is crucial for successful labeling, as degradation can lead to a loss of reactivity and increased background signal.
| Dienophile | Condition | Stability | Reference |
| BCN | RAW264.7 cell lysate | 79% degradation after 24h | |
| TCO | 50% fresh mouse serum at 37°C | Almost complete conversion to inactive cis-isomer within 7h | |
| d-TCO | Human serum at room temperature | >97% remained as trans-isomer after 4 days | |
| sTCO | 30 mM mercaptoethanol | Rapid isomerization |
Table 3: Cell Permeability
Signaling Pathways and Experimental Workflows
Visualizing the underlying processes is key to understanding the application of these powerful chemical tools.
Caption: A generalized workflow for live-cell bioorthogonal labeling.
Caption: The reaction mechanism of the iEDDA cycloaddition.
Experimental Protocols
Detailed below are generalized protocols for live-cell labeling using this compound or TCO with a tetrazine-conjugated fluorophore.
Protocol 1: Live-Cell Labeling of a Target Protein via Genetic Code Expansion
This protocol is for labeling a protein of interest (POI) where the gene has been mutated to include an amber stop codon (TAG) at the desired labeling site, and the cells are co-transfected with a plasmid for an engineered tRNA/tRNA synthetase pair that incorporates this compound or a TCO derivative in response to the TAG codon.
Materials:
-
Mammalian cells expressing the POI with a TAG codon and the corresponding tRNA/synthetase pair.
-
Cell culture medium appropriate for the cell line.
-
This compound or TCO-lysine.
-
Tetrazine-conjugated fluorescent dye (cell-permeable).
-
Phosphate-buffered saline (PBS).
-
Imaging medium (e.g., FluoroBrite™ DMEM).
-
Confocal microscope with appropriate laser lines and filters.
Procedure:
-
Cell Seeding: Seed the transfected cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
ncAA Incorporation: The following day, replace the culture medium with fresh medium containing 1 mM this compound or TCO-lysine. Culture the cells for 24-48 hours to allow for expression and incorporation of the non-canonical amino acid into the POI.
-
Labeling: a. Prepare a stock solution of the tetrazine-conjugated fluorescent dye in DMSO. b. Dilute the tetrazine-dye to the desired final concentration (typically 1-10 µM) in pre-warmed imaging medium. c. Wash the cells twice with warm PBS. d. Add the tetrazine-dye containing medium to the cells and incubate at 37°C for 30 minutes to 2 hours. The optimal time will depend on the reaction kinetics of the specific BCN/TCO-tetrazine pair.
-
Washing: a. Remove the labeling medium. b. Wash the cells three times with warm PBS to remove unbound dye.
-
Imaging: a. Replace the PBS with pre-warmed imaging medium. b. Image the cells using a confocal microscope. Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
Protocol 2: General Two-Step Labeling of Live Cells
This protocol describes a general workflow for labeling live cells using a TCO- or BCN-modified targeting molecule (e.g., an antibody or small molecule) and a tetrazine-conjugated fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
TCO- or BCN-functionalized targeting molecule.
-
Tetrazine-conjugated fluorescent probe.
-
Cell culture medium.
-
PBS.
Procedure:
-
Targeting Molecule Incubation: a. Incubate the live cells with the TCO- or BCN-functionalized targeting molecule at a pre-determined optimal concentration and time to allow for binding to the cellular target. b. Wash the cells twice with warm PBS to remove the unbound targeting molecule.
-
Tetrazine Probe Labeling: a. Add the tetrazine-conjugated fluorescent probe, diluted in cell culture medium, to the cells. b. Incubate for 15-60 minutes at 37°C.
-
Washing and Imaging: a. Wash the cells three times with warm PBS. b. Add fresh imaging medium and proceed with live-cell imaging as described in Protocol 1.
Conclusion
The choice between this compound and TCO for live-cell bioorthogonal labeling is context-dependent. TCO derivatives, particularly sTCO and d-TCO, offer unparalleled reaction kinetics, making them ideal for applications requiring rapid labeling or when dealing with low concentrations of target molecules. However, their stability can be a concern, especially for the most reactive variants. This compound, while generally exhibiting slower reaction kinetics with tetrazines (though still very fast with certain tetrazoles), provides a more stable handle for bioorthogonal reactions. Its versatility in reacting with both azides (via SPAAC) and tetrazines (via iEDDA) further broadens its applicability. Researchers should carefully consider the specific requirements of their experiment, including the desired labeling speed, the duration of the experiment, and the chemical environment of the target biomolecule, when selecting the most appropriate bioorthogonal tool.
References
- 1. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Ring‐Strained Noncanonical Amino Acids for Residue‐Specific Bioorthogonal Reactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of endo-BCN-L-Lysine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like endo-BCN-L-Lysine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a strained alkyne commonly used in bioconjugation and click chemistry. Adherence to these procedures is paramount to ensure a safe laboratory environment and to prevent potential harm to human health and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, if available from the supplier. While a specific SDS with detailed disposal instructions was not publicly available at the time of this writing, general safety precautions for handling chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste. The following steps outline the recommended procedure for its collection and disposal.
-
Waste Identification and Segregation:
-
This compound waste, whether in solid form or dissolved in a solvent, should be classified as hazardous chemical waste.
-
Segregate this waste from other waste streams. Specifically, do not mix it with incompatible materials. For instance, keep it separate from strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste. The original container, if in good condition, can be used.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards associated with the compound. While specific data is limited, as a precaution, it should be handled as a potentially reactive and toxic substance.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Ensure the container is kept securely closed except when adding waste.[1]
-
The SAA should be a designated secondary containment area to prevent the spread of spills.
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies (e.g., maximum accumulation time), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[1]
-
Do not attempt to transport hazardous waste outside of the laboratory yourself.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container designated for solid hazardous waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general quantitative limits for hazardous waste accumulation in a laboratory setting are provided by regulatory guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Accumulation Time in SAA | Up to 12 months (unless limits are reached) |
It is important to consult your local and institutional regulations as these values may vary.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for guidance on the disposal of any chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
